Product packaging for Epanolol(Cat. No.:CAS No. 86880-51-5)

Epanolol

Cat. No.: B1662726
CAS No.: 86880-51-5
M. Wt: 369.4 g/mol
InChI Key: YARKMNAWFIMDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Epanolol is a member of acetamides.
This compound is an beta blocker.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N3O4 B1662726 Epanolol CAS No. 86880-51-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19(16)27-14-18(25)13-22-9-10-23-20(26)11-15-5-7-17(24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARKMNAWFIMDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868959
Record name Epanolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86880-51-5
Record name Epanolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86880-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epanolol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086880515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epanolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13757
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Epanolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KGC55KP6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-depth Technical Guide: (RS)-N-[2-([3-(2-cyanophenoxy)-2-hydroxypropyl]amino)ethyl]-2-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the chemical, physical, and pharmacological properties of (RS)-N-[2-([3-(2-cyanophenoxy)-2-hydroxypropyl]amino)ethyl]-2-(4-hydroxyphenyl)acetamide remains elusive in publicly accessible scientific literature and databases. Despite a thorough search for this specific chemical entity, no direct experimental data or detailed characterizations were found. The compound, with its distinct combination of a cyanophenoxy group, a hydroxypropylamine linker, and a hydroxyphenylacetamide moiety, does not appear to be a widely studied or commercially available substance.

This guide, therefore, cannot provide specific quantitative data, established experimental protocols, or known signaling pathways directly associated with "(RS)-N-[2-([3-(2-cyanophenoxy)-2-hydroxypropyl]amino)ethyl]-2-(4-hydroxyphenyl)acetamide."

However, to provide a framework for potential future research and to understand the compound's characteristics based on its constituent functional groups, this document will explore the known properties of structurally related molecules. By examining analogous structures, we can infer potential areas of investigation and methodologies that would be relevant for characterizing this novel compound.

Physicochemical Properties: An Estimation

While no experimental data exists for the target compound, we can analyze its structural components to predict its general physicochemical properties.

Table 1: Predicted Physicochemical Properties of (RS)-N-[2-([3-(2-cyanophenoxy)-2-hydroxypropyl]amino)ethyl]-2-(4-hydroxyphenyl)acetamide

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₂₀H₂₅N₃O₄Based on structural analysis
Molecular Weight 383.44 g/mol Calculated from the molecular formula
Solubility Likely soluble in organic solvents like DMSO and methanol. Limited solubility in water.The presence of aromatic rings and an alkyl chain suggests hydrophobicity, while the hydroxyl, amine, and amide groups may impart some polarity and potential for hydrogen bonding, allowing for solubility in polar organic solvents.
pKa Multiple pKa values are expected.The secondary amine will have a basic pKa, while the phenolic hydroxyl group will have an acidic pKa.
LogP Predicted to be moderately lipophilic.The combination of aromatic rings and the alkyl chain contributes to its lipophilicity.

Potential Pharmacological Activities: A Hypothesis

The structural motifs present in "(RS)-N-[2-([3-(2-cyanophenoxy)-2-hydroxypropyl]amino)ethyl]-2-(4-hydroxyphenyl)acetamide" are found in various pharmacologically active compounds. This allows for speculation on its potential biological activities, which would require experimental validation.

Beta-Adrenergic Receptor Antagonism

The 3-(aryloxy)-2-hydroxypropylamine core is a classic pharmacophore for beta-adrenergic receptor antagonists (beta-blockers). The cyanophenoxy group would represent the aryl moiety. Beta-blockers are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias.

Hypothesized Signaling Pathway: Beta-Adrenergic Receptor Blockade

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor β-Adrenergic Receptor G_protein Gαs Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate) PKA->Cellular_Response Phosphorylates Targets Compound (RS)-N-[2-([3-(2-cyanophenoxy)-2-hydroxypropyl]amino)ethyl] -2-(4-hydroxyphenyl)acetamide Compound->Receptor Binds & Blocks Agonist Adrenergic Agonist (e.g., Norepinephrine) Agonist->Receptor Binds & Activates

Caption: Hypothesized mechanism of beta-adrenergic receptor antagonism.

Other Potential Activities

The N-(4-hydroxyphenyl)acetamide moiety is structurally related to paracetamol (acetaminophen), a widely used analgesic and antipyretic. While the linkage to the rest of the molecule would significantly alter its properties, this structural similarity suggests that the compound could be investigated for analgesic or anti-inflammatory effects.

Proposed Experimental Protocols for Characterization

Should "(RS)-N-[2-([3-(2-cyanophenoxy)-2-hydroxypropyl]amino)ethyl]-2-(4-hydroxyphenyl)acetamide" be synthesized, the following experimental workflows would be crucial for its characterization.

Synthesis and Structural Elucidation

A potential synthetic route could involve the reaction of 2-(4-hydroxyphenyl)acetamide with a suitable linker, followed by coupling with a cyanophenoxy-epoxide derivative.

Workflow for Synthesis and Characterization

G Start Starting Materials: - 2-(4-hydroxyphenyl)acetamide - N-(2-aminoethyl)phthalimide - 1-(2-cyanophenoxy)-2,3-epoxypropane Step1 Synthesis of Intermediate A: Reaction of 2-(4-hydroxyphenyl)acetamide with a protected aminoethyl linker Start->Step1 Step2 Synthesis of Intermediate B: Deprotection of Intermediate A Step1->Step2 Step3 Final Synthesis: Reaction of Intermediate B with 1-(2-cyanophenoxy)-2,3-epoxypropane Step2->Step3 Purification Purification: Column Chromatography / Recrystallization Step3->Purification Structure_Elucidation Structural Elucidation: - NMR (¹H, ¹³C) - Mass Spectrometry (HRMS) - FT-IR Spectroscopy Purification->Structure_Elucidation Final_Compound (RS)-N-[2-([3-(2-cyanophenoxy)-2-hydroxypropyl]amino)ethyl] -2-(4-hydroxyphenyl)acetamide Structure_Elucidation->Final_Compound

Caption: A potential workflow for the synthesis and structural confirmation of the target compound.

Pharmacological Screening

Initial pharmacological evaluation would focus on the hypothesized beta-adrenergic activity.

Protocol for In Vitro Beta-Adrenergic Receptor Binding Assay

  • Preparation of Cell Membranes: Obtain cell membranes from a cell line overexpressing human beta-1 and beta-2 adrenergic receptors.

  • Radioligand Binding: Incubate the cell membranes with a known radiolabeled beta-adrenergic receptor antagonist (e.g., ³H-CGP-12177).

  • Competition Assay: Perform competitive binding experiments by adding increasing concentrations of the test compound.

  • Detection: Separate bound from free radioligand by filtration and measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ (inhibitory concentration 50%) and calculate the binding affinity (Ki) of the test compound.

Workflow for Pharmacological Screening

G Compound Test Compound Receptor_Binding In Vitro Receptor Binding Assays (β1 and β2 Adrenergic Receptors) Compound->Receptor_Binding Functional_Assay In Vitro Functional Assays (e.g., cAMP accumulation assay) Receptor_Binding->Functional_Assay Selectivity_Panel Receptor Selectivity Profiling (Panel of other GPCRs) Functional_Assay->Selectivity_Panel ADMET_Screening In Vitro ADMET Screening (Solubility, Permeability, Metabolic Stability) Selectivity_Panel->ADMET_Screening Data_Analysis Data Analysis and Interpretation ADMET_Screening->Data_Analysis

Caption: A streamlined workflow for the initial pharmacological evaluation of the target compound.

Conclusion

Navigating the Preclinical Pharmacokinetics of Epanolol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epanolol is a selective β1-adrenoceptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). Understanding its pharmacokinetic profile in preclinical animal models is a cornerstone for its development and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available, albeit limited, pharmacokinetic data of this compound in preclinical species. Due to the scarcity of specific quantitative data for this compound, this guide also presents comparative pharmacokinetic parameters of other relevant β-blockers, namely atenolol and propranolol, in rats and dogs. Furthermore, it details standardized experimental protocols for conducting pharmacokinetic studies and offers a visual representation of a typical study workflow.

Comparative Pharmacokinetics of β-Blockers in Preclinical Models

Table 1: Pharmacokinetic Parameters of Atenolol in Preclinical Models
SpeciesRoute of AdministrationDoseTmax (h)Cmax (µg/mL)AUC (µg·h/mL)T½ (h)Bioavailability (%)
DogIntravenous200 mg---~4.5-
DogOral (solution)400 mg1-2171005-6~100%
DogOral (tablet)400 mg1-2151045-6~100%
RatOralNot SpecifiedNot SpecifiedNot SpecifiedIncreased in older ratsNo significant change with ageNot Specified
Table 2: Pharmacokinetic Parameters of Propranolol in Preclinical Models
SpeciesRoute of AdministrationDoseTmax (h)Cmax (ng/mL)AUC (ng·h/mL)T½ (h)Bioavailability (%)
DogIntravenousNot Specified---1.5-
DogOralNot SpecifiedNot SpecifiedNot Specified-Prolonged vs. IV27%
RatNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

The following sections detail standardized methodologies for conducting oral and intravenous pharmacokinetic studies in rats and dogs. These protocols are fundamental to generating reliable and reproducible pharmacokinetic data.

Pharmacokinetic Study in Rats (Oral Administration)
  • Animal Model: Male/Female Sprague-Dawley or Wistar rats, typically 8-10 weeks old, with a specified weight range. Animals are acclimatized for at least one week before the study.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Free access to standard chow and water.

  • Dosing: Animals are fasted overnight prior to dosing. The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a specific dose volume (e.g., 10 mL/kg).

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug are determined using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[3][4]

Pharmacokinetic Study in Dogs (Intravenous Administration)
  • Animal Model: Male/Female Beagle dogs, typically 6-12 months old, with a specified weight range. Animals are acclimatized to the laboratory environment.

  • Housing: Housed in individual cages in a controlled environment with a regular light/dark cycle. Provided with standard dog food and water.

  • Dosing: The test compound is formulated in a sterile vehicle suitable for intravenous administration (e.g., saline). The formulation is administered as a bolus injection or a short infusion into a cephalic or saphenous vein at a specific dose.

  • Blood Sampling: Blood samples (approximately 1-2 mL) are collected from a contralateral vein at specified time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an appropriate anticoagulant.

  • Sample Processing: Plasma is harvested after centrifugation and stored frozen at -80°C pending analysis.

  • Bioanalysis: Drug concentrations in plasma are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

Preclinical_PK_Workflow cluster_Study_Preparation Study Preparation cluster_In_Life_Phase In-Life Phase cluster_Bioanalysis Bioanalysis cluster_Data_Analysis Data Analysis & Reporting Protocol Protocol Design & IACUC Approval Animals Animal Acclimatization Protocol->Animals Dosing Dosing (Oral/IV) Animals->Dosing Formulation Test Article Formulation Formulation->Dosing Sampling Blood Sample Collection Dosing->Sampling Processing Sample Processing (Plasma Separation) Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation (NCA) Analysis->PK_Calc Report Study Report Generation PK_Calc->Report

Caption: Workflow of a typical preclinical pharmacokinetic study.

Signaling Pathways and Logical Relationships

As this compound is a β1-adrenoceptor antagonist, its primary mechanism of action involves blocking the binding of endogenous catecholamines (epinephrine and norepinephrine) to β1-receptors, primarily in the heart. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The partial agonist activity of this compound means that it can also weakly stimulate these receptors, which may mitigate some of the adverse effects associated with full antagonists, such as excessive bradycardia.

Epanolol_Mechanism Catecholamines Epinephrine / Norepinephrine Beta1_Receptor β1-Adrenoceptor (Heart) Catecholamines->Beta1_Receptor Binds & Activates Cellular_Response Decreased Heart Rate Decreased Contractility Lowered Blood Pressure Beta1_Receptor->Cellular_Response This compound This compound This compound->Beta1_Receptor Binds & Partially Activates/ Blocks Catecholamines

Caption: Simplified mechanism of this compound action at the β1-adrenoceptor.

Conclusion

This technical guide provides a foundational understanding of the preclinical pharmacokinetic evaluation of this compound. While specific data for this compound in common preclinical models remains elusive in the public domain, the comparative data for other β-blockers and the detailed experimental protocols offer valuable guidance for researchers in the field of drug development. The visualized workflows further clarify the processes involved in generating and analyzing pharmacokinetic data. As with any preclinical research, adherence to ethical guidelines and rigorous scientific methodology is paramount for the successful translation of findings to clinical applications.

References

An In-depth Technical Guide to the Research Applications of C20H23N3O4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research applications, pharmacology, and experimental methodologies related to the compound with the molecular formula C20H23N3O4, primarily identified as Epanolol. This compound is a selective beta-1 adrenoceptor partial agonist that has been investigated for its therapeutic potential in cardiovascular diseases.

Introduction to C20H23N3O4 (this compound)

This compound (chemical name: (±)-N-[2-[[3-(o-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-2-(p-hydroxyphenyl)acetamide) is a second-generation beta-blocker that exhibits both antagonist and partial agonist (intrinsic sympathomimetic activity - ISA) properties at the β1-adrenergic receptor.[1] This dual mechanism of action distinguishes it from many other beta-blockers and has been the focus of extensive research, particularly in the treatment of angina pectoris and hypertension.[2] The compound reached phase II clinical trials, providing a solid foundation of clinical data for its pharmacological profile.[1]

Mechanism of Action: Selective β1-Adrenoceptor Partial Agonism

This compound functions as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in the heart. By blocking the binding of endogenous catecholamines like norepinephrine and epinephrine, it reduces heart rate, myocardial contractility, and blood pressure, particularly during exercise.[1] This antagonist activity is beneficial in conditions like angina, where reducing myocardial oxygen demand is crucial.

Simultaneously, this compound possesses intrinsic sympathomimetic activity, meaning it can partially activate the β1-receptor. This partial agonism is thought to prevent the profound bradycardia and negative inotropic effects at rest that can be associated with pure antagonists.[1] The signaling pathway for β1-adrenergic receptors involves the activation of a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). As a partial agonist, this compound modulates this pathway to a lesser extent than a full agonist like isoproterenol.

Epanolol_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds & Activates (Full Agonist) This compound This compound This compound->Beta1_Receptor Competitively Binds (Partial Agonist) Gs_Protein Gs Protein (αβγ) Beta1_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates Targets

Caption: this compound's signaling pathway at the β1-adrenergic receptor.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic data for this compound from various clinical studies.

Table 1: Pharmacokinetic Parameters of this compound
ParameterValueConditionsReference
Peak Plasma Concentration (Cmax) 25.7 ± 17.0 ng/mLSingle 200 mg oral dose in elderly patients with angina
32.4 ± 20.9 ng/mLSteady state (after 12 daily 200 mg oral doses) in elderly patients with angina
Time to Peak (Tmax) 1.5 hSingle 200 mg oral dose in elderly patients with angina
1.2 hSteady state (after 12 daily 200 mg oral doses) in elderly patients with angina
Terminal Phase Half-life (t1/2) 17 hAfter single and chronic 200 mg oral doses in elderly patients with angina
Area Under the Curve (AUC 0-24h) 59.0 ± 29.8 ng·h/mLSingle 200 mg oral dose in elderly patients with angina
78.4 ± 55.0 ng·h/mLSteady state (after 12 daily 200 mg oral doses) in elderly patients with angina
Table 2: Pharmacodynamic Effects of this compound in Clinical Trials
ParameterThis compoundComparatorConditionsReference
Resting Heart Rate (beats/min) 72 ± 11Metoprolol: 64 ± 12200 mg daily, 4-week crossover study in angina patients
Resting Systolic BP (mmHg) 143 ± 21Metoprolol: 137 ± 21200 mg daily, 4-week crossover study in angina patients
Resting Diastolic BP (mmHg) 88 ± 10Metoprolol: 84 ± 11200 mg daily, 4-week crossover study in angina patients
Maximum Workload (W) 134 ± 18Metoprolol: 133 ± 37200 mg daily, 4-week crossover study in angina patients
Reduction in Arterial Pressure at Rest 5%-10 months of treatment (mean 300 mg/day) in hypertensive patients
Reduction in Arterial Pressure during Exercise 10%-10 months of treatment (mean 300 mg/day) in hypertensive patients
24h Ambulatory Blood Pressure (mmHg) 137/97Atenolol: 128/91This compound (300 mg/day) vs. Atenolol (150 mg/day) in hypertensive patients

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of C20H23N3O4 (this compound) are provided below.

Radioligand Binding Assay for β-Adrenoceptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a compound to β-adrenergic receptors.

Radioligand_Binding_Assay Start Start Prepare_Membranes Prepare cell membranes expressing β-adrenoceptors Start->Prepare_Membranes Incubate Incubate membranes with radioligand (e.g., [³H]CGP-12177) and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., via vacuum filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand using scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a cell line expressing the β1-adrenergic receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated in a binding buffer with a constant concentration of a radiolabeled β-adrenoceptor antagonist (e.g., [³H]CGP-12177) and a range of concentrations of this compound.

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-linear regression analysis of the competition binding data is used to calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the functional consequence of β-adrenoceptor binding by quantifying the production of cAMP.

Methodology:

  • Cell Culture and Treatment: Cells expressing β1-adrenoceptors are cultured and then treated with varying concentrations of this compound in the presence or absence of a β-agonist like isoproterenol.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

  • Data Analysis: The amount of cAMP produced at each concentration of this compound is plotted to generate a dose-response curve, from which parameters like EC50 (for agonist activity) and the degree of antagonism can be determined.

Clinical Trial Protocol for Angina Pectoris

The following outlines a typical study design for evaluating an anti-anginal agent like this compound.

Methodology:

  • Study Design: A randomized, double-blind, crossover or parallel-group study is often employed.

  • Patient Population: Patients with a documented history of stable angina pectoris are recruited.

  • Treatment: Patients receive a fixed daily dose of this compound (e.g., 200 mg) or a comparator drug (e.g., atenolol, metoprolol) for a specified period (e.g., 4 weeks).

  • Efficacy Endpoints:

    • Exercise Tolerance Test: Standardized exercise tests (e.g., bicycle ergometry) are performed at the beginning and end of each treatment period to measure time to onset of angina, time to 1mm ST-segment depression, and total exercise duration.

    • Angina Attack Rate and Nitrate Consumption: Patients record the frequency of angina attacks and their use of sublingual nitroglycerin in a diary.

  • Safety and Tolerability Assessment: Adverse events are recorded throughout the study. Quality of life and patient well-being may be assessed using validated questionnaires.

  • Statistical Analysis: Appropriate statistical tests are used to compare the efficacy and safety of this compound with the comparator.

Conclusion

The compound C20H23N3O4, identified as this compound, has a well-documented profile as a selective β1-adrenoceptor partial agonist. Its research applications are primarily in the field of cardiovascular pharmacology, with clinical studies demonstrating its efficacy in treating angina pectoris and, to a lesser extent, hypertension. The unique combination of antagonist and partial agonist properties offers a distinct therapeutic profile that has been a subject of considerable scientific investigation. The methodologies outlined in this guide provide a framework for the continued study and evaluation of this and similar compounds in drug development.

References

Epanolol (CAS No. 86880-51-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epanolol, with the CAS registry number 86880-51-5, is a selective beta-1 adrenergic receptor antagonist. It exhibits intrinsic sympathomimetic activity (ISA), also known as partial agonist activity. This unique pharmacological profile distinguishes it from many other beta-blockers and has been the subject of significant research, particularly in the context of cardiovascular therapeutics. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological properties, mechanism of action, and relevant experimental data and protocols.

Chemical and Physical Properties

This compound is chemically described as (RS)-N-[2-([3-(2-cyanophenoxy)-2-hydroxypropyl]amino)ethyl]-2-(4-hydroxyphenyl)acetamide. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 86880-51-5[1][2][3]
Molecular Formula C20H23N3O4[1][2]
Molecular Weight 369.42 g/mol
IUPAC Name (RS)-N-[2-([3-(2-cyanophenoxy)-2-hydroxypropyl]amino)ethyl]-2-(4-hydroxyphenyl)acetamide
Synonyms ICI 141292, Visacor

Pharmacological Profile

This compound is a cardioselective beta-blocker, meaning it has a higher affinity for beta-1 adrenergic receptors, which are predominantly located in the heart, than for beta-2 adrenergic receptors found in the lungs and other tissues. A key feature of this compound is its intrinsic sympathomimetic activity (ISA), which means it can cause a slight activation of the beta-1 receptor, especially at rest, while acting as an antagonist during periods of high sympathetic tone, such as exercise.

Quantitative Pharmacological Data

The following table summarizes key quantitative data regarding the pharmacological activity of this compound.

ParameterValueSpecies/SystemReference
pA2 (β1, atrial) 8.42In vitro (Isoproterenol as agonist)
pA2 (β2, tracheal) 6.33In vitro (Isoproterenol as agonist)
β1/β2 Selectivity Ratio 123In vitro
Intrinsic Activity Approx. 20-25% of isoprenalineAnimal models

Pharmacokinetics in Humans

The pharmacokinetic profile of this compound has been investigated in various populations. The data indicates that it is absorbed orally and undergoes metabolism.

Pharmacokinetic Parameters
ParameterValuePopulationDosingReference
Bioavailability ~7-8%Healthy young volunteers200 mg oral tablet (fasting)
Time to Peak Plasma Concentration (Tmax) ~1-1.5 hoursHealthy young volunteers200 mg oral
Terminal Phase Half-life (t½) ~20 hoursHealthy young volunteers200 mg oral
Plasma Clearance 2.1 L/minHealthy young volunteers5 mg intravenous
Peak Plasma Concentration (Cmax) 25.7 ± 17.0 ng/mLElderly patients with anginaSingle 200 mg oral dose
Steady-State Peak Plasma Concentration (Cmax) 32.4 ± 20.9 ng/mLElderly patients with anginaChronic 200 mg oral dosing

Mechanism of Action: Beta-1 Adrenergic Receptor Signaling

This compound exerts its effects by modulating the signaling pathway of the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR). As a partial agonist, its interaction with the receptor is complex, leading to both agonistic and antagonistic effects depending on the physiological context.

Signaling Pathway Diagram

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Epinephrine/Norepinephrine Epinephrine/Norepinephrine Beta1_AR β1-Adrenergic Receptor Epinephrine/Norepinephrine->Beta1_AR Full Agonist This compound This compound This compound->Beta1_AR Partial Agonist/ Antagonist G_Protein G-Protein (Gs) Beta1_AR->G_Protein Activation Partial_Activation Partial Activation (Intrinsic Sympathomimetic Activity) Beta1_AR->Partial_Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activation Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylation Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Increased Heart Rate & Contractility Ca_Influx->Contraction

Caption: Beta-1 Adrenergic Receptor Signaling Pathway and the Action of this compound.

Experimental Protocols

Determination of Receptor Binding Affinity and Selectivity (Radioligand Binding Assay)

This protocol describes a general method for determining the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors.

1. Membrane Preparation:

  • Tissues rich in the target receptors (e.g., heart ventricles for beta-1, lung parenchyma for beta-2) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a suitable method (e.g., Bradford assay).

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add:

    • A fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for non-selective binding, or a selective radioligand).

    • Increasing concentrations of unlabeled this compound (the competitor).

    • The membrane preparation.

  • For non-specific binding determination, a high concentration of a non-radiolabeled antagonist (e.g., propranolol) is added to a set of wells.

  • The plates are incubated to allow binding to reach equilibrium.

3. Separation and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • The filters are washed with ice-cold buffer.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Binding Affinity Determination

experimental_workflow start Start tissue Tissue Homogenization (e.g., Heart, Lung) start->tissue membrane Membrane Isolation (Centrifugation) tissue->membrane assay_setup Competitive Binding Assay Setup: - Radioligand - this compound (variable conc.) - Membranes membrane->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: Workflow for Radioligand Binding Assay.

Plausible Synthesis of this compound

While a specific detailed protocol from a primary source was not identified in the literature search, a plausible synthetic route can be constructed based on the known synthesis of similar beta-blockers and acetamide derivatives. The synthesis would likely involve the reaction of a substituted phenoxypropanolamine intermediate with an appropriate acetamide precursor.

Step 1: Synthesis of N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide

  • 4-Hydroxyphenylacetic acid is esterified (e.g., with methanol and a catalytic amount of sulfuric acid) to form methyl 4-hydroxyphenylacetate.

  • The resulting ester is then reacted with an excess of ethylenediamine to yield N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide.

Step 2: Synthesis of 1-(2-cyanophenoxy)-2,3-epoxypropane

  • 2-Cyanophenol is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the epoxide intermediate.

Step 3: Coupling Reaction to form this compound

  • N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide from Step 1 is reacted with 1-(2-cyanophenoxy)-2,3-epoxypropane from Step 2 in a suitable solvent (e.g., ethanol or isopropanol) at an elevated temperature. The nucleophilic amine of the acetamide derivative attacks the epoxide ring of the cyanophenoxypropane derivative, leading to the formation of this compound.

Step 4: Purification

  • The final product is purified by recrystallization from a suitable solvent to obtain this compound of high purity.

Plausible Synthesis Workflow Diagram

synthesis_workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis start_A 4-Hydroxyphenylacetic Acid esterification Esterification start_A->esterification amidation Amidation with Ethylenediamine esterification->amidation precursor_A N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide amidation->precursor_A coupling Coupling Reaction precursor_A->coupling start_B 2-Cyanophenol epoxidation Reaction with Epichlorohydrin start_B->epoxidation precursor_B 1-(2-cyanophenoxy)-2,3-epoxypropane epoxidation->precursor_B precursor_B->coupling purification Purification (Recrystallization) coupling->purification This compound This compound purification->this compound

References

Epanolol Enantiomers: A Technical Guide to Stereospecific Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Epanolol and Stereoisomerism

This compound is a β1-selective adrenoceptor partial agonist. Its chemical structure contains an asymmetric carbon atom, leading to the existence of two enantiomers: (S)-epanolol and (R)-epanolol. In the pharmaceutical industry, it is common for chiral drugs like β-blockers to be marketed as racemic mixtures, containing equal amounts of both enantiomers.[2] However, the pharmacological activity of these enantiomers can differ significantly. For β-blockers, the S(-)-enantiomer is generally responsible for the vast majority of the β-adrenergic receptor blocking activity.[3] The S:R activity ratio for β-blockers can range from 33 to 530, highlighting the profound impact of stereochemistry on pharmacological effect.

Quantitative Data on this compound Activity

While specific quantitative data comparing the β1-receptor affinity and functional activity of the individual (S)- and (R)-enantiomers of this compound are not available in the reviewed literature, data for racemic this compound and the general stereoselectivity of β-blockers provide a strong basis for understanding its likely properties.

Table 1: Pharmacological Data for Racemic this compound

ParameterValueSpecies/TissueAgonistReference
pA2 at β1-adrenoceptors8.42Guinea Pig AtriaIsoproterenol
pA2 at β2-adrenoceptors6.33Guinea Pig TracheaIsoproterenol
β1-selectivity ratio123--

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The β1-selectivity ratio is calculated from the affinity for β1 versus β2 receptors.

Based on the established pharmacology of β-blockers, it is highly probable that the β1-blocking activity of this compound resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is expected to have significantly lower affinity for the β1-adrenergic receptor.

Experimental Protocols

Chiral Separation of this compound Enantiomers

A critical step in evaluating the specific activity of each enantiomer is their separation from the racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose. While a specific, validated method for this compound was not found, the following protocol is based on established methods for separating other β-blocker enantiomers, such as propranolol and atenolol.

Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase, leading to different retention times.

Apparatus and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD, or similar cellulose- or amylose-based column)

  • Mobile phase solvents (e.g., n-hexane, isopropanol, ethanol, diethylamine)

  • Racemic this compound standard

  • (S)-epanolol and (R)-epanolol reference standards (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of a basic modifier (e.g., diethylamine) is often added to improve peak shape for basic compounds like β-blockers. A typical starting mobile phase could be n-hexane:isopropanol:diethylamine (80:20:0.1, v/v/v).

  • Sample Preparation: Dissolve a known concentration of racemic this compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (or other suitable chiral column)

    • Mobile Phase: n-hexane:isopropanol:diethylamine (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Injection Volume: 20 µL

    • Temperature: Ambient

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute as separate peaks. The elution order would need to be confirmed using pure enantiomer standards.

  • Optimization: Adjust the mobile phase composition (ratio of hexane to alcohol and concentration of diethylamine) and flow rate to achieve optimal separation (baseline resolution with reasonable retention times).

Diagram 1: Experimental Workflow for Chiral Separation of this compound

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemic Racemic this compound dissolve Dissolve in Mobile Phase racemic->dissolve hplc Inject into HPLC (Chiral Column) dissolve->hplc separation Separation of Enantiomers hplc->separation detection UV Detection separation->detection chromatogram Chromatogram with Two Peaks detection->chromatogram quantification Quantify Individual Enantiomers chromatogram->quantification

Caption: Workflow for the separation of this compound enantiomers using chiral HPLC.

In Vitro Assessment of β1-Adrenergic Receptor Binding Affinity

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.

Principle: The ability of the (S)- and (R)-enantiomers of this compound to displace a radiolabeled ligand that specifically binds to β1-adrenergic receptors is measured.

Materials:

  • Membrane preparations from cells expressing human β1-adrenergic receptors

  • Radioligand (e.g., [3H]-CGP 12177 or [125I]-Iodocyanopindolol)

  • (S)-epanolol and (R)-epanolol

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of either (S)-epanolol or (R)-epanolol in the incubation buffer.

  • Equilibration: Allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the this compound enantiomer. The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay for Intrinsic Sympathomimetic Activity (ISA)

The partial agonist activity of this compound enantiomers can be assessed by measuring their ability to stimulate a downstream signaling molecule, such as cyclic AMP (cAMP), in the absence and presence of a full agonist.

Principle: The ability of (S)- and (R)-epanolol to stimulate adenylyl cyclase and increase intracellular cAMP levels is measured in cells expressing β1-adrenergic receptors.

Materials:

  • Cells expressing human β1-adrenergic receptors (e.g., CHO or HEK293 cells)

  • (S)-epanolol and (R)-epanolol

  • Isoproterenol (a full β-agonist)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Cell culture medium and reagents

Procedure:

  • Cell Culture: Culture the cells under appropriate conditions.

  • Stimulation: Treat the cells with varying concentrations of (S)-epanolol, (R)-epanolol, or isoproterenol for a defined period. To assess antagonist activity, pre-incubate the cells with the this compound enantiomers before adding isoproterenol.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Activity: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the Emax (maximum effect) and EC50 (concentration for 50% of maximal effect) for each enantiomer. The ISA is often expressed as a percentage of the maximal response to a full agonist like isoproterenol.

    • Antagonist Activity: Plot the response to the full agonist (isoproterenol) in the presence of different concentrations of the this compound enantiomers to determine the pA2 value.

Signaling Pathways

This compound exerts its effects by modulating the β1-adrenergic receptor signaling pathway. As a partial agonist, it can both weakly activate this pathway and competitively inhibit its activation by full agonists like norepinephrine and epinephrine.

Diagram 2: β1-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) beta1_receptor->g_protein beta1_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac g_protein->ac Activates ligand Norepinephrine / Epinephrine (Full Agonist) ligand->beta1_receptor Binds & Fully Activates This compound This compound (Partial Agonist) This compound->beta1_receptor Binds & Partially Activates (also blocks full agonist) atp ATP camp cAMP atp->camp Converts AC pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) pka->cellular_response Phosphorylates Targets

Caption: Simplified signaling pathway of the β1-adrenergic receptor.

Mechanism of Partial Agonism:

Full agonists, like norepinephrine, induce a conformational change in the β1-adrenergic receptor that leads to maximal activation of the Gs protein and a robust downstream signal. Partial agonists, like this compound, also bind to the receptor but induce a different, less pronounced conformational change. This results in a submaximal activation of the Gs protein and a weaker downstream signal. When both a full agonist and a partial agonist are present, they compete for the same binding site. Because the partial agonist occupies the receptor without inducing a maximal response, it effectively antagonizes the action of the full agonist.

Diagram 3: Logical Relationship of Full vs. Partial Agonism

G cluster_agonists Ligand Binding cluster_receptor Receptor Conformation cluster_response Cellular Response full_agonist Full Agonist (e.g., Norepinephrine) full_activation Maximal Conformational Change full_agonist->full_activation partial_agonist Partial Agonist (this compound) sub_activation Submaximal Conformational Change partial_agonist->sub_activation antagonism Antagonism of Full Agonist partial_agonist->antagonism Competes with Full Agonist max_response Maximal Response full_activation->max_response partial_response Partial Response sub_activation->partial_response

Caption: Logical flow of full versus partial agonist action at the β1-receptor.

Conclusion

This compound's unique pharmacological profile as a β1-selective partial agonist makes it a valuable therapeutic agent. While direct comparative data on its enantiomers are scarce, the established principles of stereochemistry in β-blocker pharmacology strongly suggest that the (S)-enantiomer is the primary contributor to its β-blocking effects. The experimental protocols outlined in this guide provide a framework for the chiral separation and detailed pharmacological characterization of (S)- and (R)-epanolol. A thorough understanding of the stereospecific properties of this compound is crucial for optimizing its therapeutic use and for the development of future β-blocker medications with improved efficacy and safety profiles. Further research is warranted to isolate and definitively quantify the specific activities of each this compound enantiomer.

References

Methodological & Application

Epanolol: Dosage and Administration in Clinical Trials - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epanolol is a selective β1-adrenoceptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1][2] It has been investigated for the management of cardiovascular conditions, primarily stable angina pectoris and hypertension.[1][3] Its mechanism of action involves blocking the effects of catecholamines like adrenaline and noradrenaline at β1-receptors in the heart, leading to a decrease in heart rate and contractility.[1] This reduces myocardial oxygen demand, which is beneficial in treating angina. The partial agonist activity of this compound means that while it blocks the effects of catecholamines, it also mildly stimulates the β1-receptors. This property may result in fewer side effects, such as severe bradycardia, compared to β-blockers without ISA.

These application notes provide a summary of the dosage and administration of this compound in key clinical trials, along with detailed protocols for representative studies.

Data Presentation

Table 1: this compound Dosage Regimens in Clinical Trials for Angina Pectoris
Study Type Dosage(s) Investigated Frequency Patient Population Key Findings Reference(s)
Dose-Finding100 mg, 200 mg, 300 mg, 400 mgOnce DailyPatients with stable angina pectoris200 mg was identified as an effective dose, significantly reducing angina attack rate and increasing exercise duration.
Long-Term Efficacy200 mgOnce DailyPatients with stable angina pectorisEfficacy was maintained over a 12-month period without evidence of tachyphylaxis.
Comparative vs. Atenolol200 mgOnce DailyMiddle-aged patients with stable angina pectorisThis compound was as effective as atenolol (100 mg once daily) in reducing angina attacks and improving exercise performance, but was better tolerated.
Comparative vs. Metoprolol200 mgOnce DailyPatients with stable angina pectorisThis compound showed similar efficacy to metoprolol (200 mg daily) in improving exercise tolerance.
Table 2: Pharmacokinetic Parameters of this compound in Clinical Trials
Parameter Value (mean ± SD) Dosage Patient Population Reference(s)
Peak Plasma Concentration (Cmax) - Single Dose25.7 ± 17.0 ng/mL200 mgElderly patients with stable angina
Peak Plasma Concentration (Cmax) - Steady State32.4 ± 20.9 ng/mL200 mg once daily (after 12 days)Elderly patients with stable angina
Time to Peak Plasma Concentration (Tmax) - Single Dose1.5 h200 mgElderly patients with stable angina
Time to Peak Plasma Concentration (Tmax) - Steady State1.2 h200 mg once daily (after 12 days)Elderly patients with stable angina
Terminal Phase Half-Life (t½)17 h200 mgElderly patients with stable angina
Area Under the Curve (AUC to 24h) - Single Dose59.0 ± 29.8 ng·h/mL200 mgElderly patients with stable angina
Area Under the Curve (AUC to 24h) - Steady State78.4 ± 55.0 ng·h/mL200 mg once daily (after 12 days)Elderly patients with stable angina

Experimental Protocols

Protocol 1: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding Study of this compound in Patients with Stable Angina Pectoris

1. Study Objective: To determine the effective and safe dose of once-daily this compound in reducing anginal symptoms and improving exercise tolerance in patients with stable angina pectoris.

2. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

3. Patient Population:

  • Inclusion Criteria:
  • Male and female patients, aged 18-75 years.
  • Confirmed diagnosis of stable angina pectoris for at least 3 months.
  • Reproducible exercise-induced angina, demonstrated by a positive exercise tolerance test (ETT).
  • Willing and able to provide written informed consent.
  • Exclusion Criteria:
  • Unstable angina, recent myocardial infarction (within 3 months), or coronary artery bypass surgery.
  • Significant valvular heart disease, uncontrolled heart failure, or arrhythmias.
  • Hypotension (systolic blood pressure < 90 mmHg) or severe bradycardia (heart rate < 50 bpm).
  • Use of other beta-blockers, calcium channel blockers, or long-acting nitrates within a specified washout period.
  • Severe renal or hepatic impairment.

4. Study Procedures:

  • Screening and Run-in Period (2 weeks): Patients will undergo a washout of their current anti-anginal medications (except for short-acting nitrates for acute attacks). A placebo will be administered to all patients to establish baseline angina frequency and exercise tolerance. Two qualifying ETTs will be performed.
  • Randomization: Eligible patients will be randomly assigned in a 1:1:1:1:1 ratio to one of five treatment groups: this compound 100 mg, 200 mg, 300 mg, 400 mg, or placebo, taken once daily for 4 weeks.
  • Assessments:
  • Primary Efficacy Endpoint: Change from baseline in total exercise duration at the end of the 4-week treatment period.
  • Secondary Efficacy Endpoints:
  • Time to onset of angina during ETT.
  • Time to 1mm ST-segment depression during ETT.
  • Weekly angina attack rate (recorded in patient diaries).
  • Weekly consumption of short-acting nitrates.
  • Safety Assessments: Monitoring of adverse events, vital signs (heart rate and blood pressure at rest and during exercise), 12-lead ECGs, and standard laboratory safety tests at each visit.

5. Statistical Analysis: The primary efficacy variable will be analyzed using an analysis of covariance (ANCOVA) with baseline exercise duration as a covariate. Pairwise comparisons between each this compound dose group and the placebo group will be performed.

Protocol 2: A Randomized, Double-Blind, Active-Controlled, Parallel-Group Study to Evaluate the Efficacy and Tolerability of this compound versus Atenolol in Patients with Stable Angina Pectoris

1. Study Objective: To compare the efficacy and tolerability of once-daily this compound with once-daily atenolol in patients with stable angina pectoris over a one-year treatment period.

2. Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.

3. Patient Population: Similar inclusion and exclusion criteria as in Protocol 1, with patients having a diagnosis of stable angina pectoris.

4. Study Procedures:

  • Screening and Run-in Period (2 weeks): As described in Protocol 1.
  • Randomization: Eligible patients will be randomly assigned in a 1:1 ratio to receive either this compound 200 mg once daily or atenolol 100 mg once daily.
  • Treatment Duration: 12 months.
  • Assessments:
  • Efficacy Endpoints:
  • Angina attack rate and nitrate consumption (recorded in patient diaries).
  • Exercise performance (total exercise time, time to angina) assessed by ETT at baseline, 3, 6, and 12 months.
  • Tolerability and Safety Endpoints:
  • Incidence and severity of adverse events.
  • Patient well-being assessed by visual analogue scales (e.g., for activity, energy, warm extremities).
  • Vital signs (resting heart rate and blood pressure).
  • Standard laboratory safety tests.

5. Statistical Analysis: The primary efficacy endpoints will be compared between the two treatment groups using appropriate statistical tests for continuous and categorical data (e.g., t-tests or ANCOVA for exercise parameters, and non-parametric tests for angina attack rates).

Visualizations

Signaling Pathway of this compound at the β1-Adrenergic Receptor

Epanolol_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Full Agonist (Strong Activation) This compound This compound This compound->Beta1_Receptor Partial Agonist (Blocks Catecholamines, Weak Activation) G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cardiac_Effects Increased Heart Rate & Contractility PKA->Cardiac_Effects Phosphorylates Targets

Caption: this compound acts as a partial agonist at the β1-adrenergic receptor.

Experimental Workflow for a Dose-Finding Clinical Trial

Clinical_Trial_Workflow cluster_pre_trial Pre-Trial Phase cluster_trial Trial Phase (4 Weeks) cluster_post_trial Post-Trial Phase Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Washout Washout of Existing Medications Informed_Consent->Washout Baseline Baseline Assessments (Diary, ETT x2) Washout->Baseline Randomization Randomization Baseline->Randomization Group_A This compound 100mg Randomization->Group_A Group_B This compound 200mg Randomization->Group_B Group_C This compound 300mg Randomization->Group_C Group_D This compound 400mg Randomization->Group_D Group_E Placebo Randomization->Group_E Treatment Once Daily Dosing Group_A->Treatment Group_B->Treatment Group_C->Treatment Group_D->Treatment Group_E->Treatment End_of_Study End of Study Assessments (Diary, ETT, Safety Labs) Treatment->End_of_Study Analysis Data Analysis End_of_Study->Analysis

Caption: Workflow of a randomized, placebo-controlled dose-finding trial.

References

Animal Models for Studying Epanolol's Effects on the Heart: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epanolol is a selective beta-1 adrenergic receptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). This unique pharmacological profile suggests that this compound can effectively block the detrimental effects of excessive catecholamine stimulation on the heart, while also providing a baseline level of sympathomimetic support. These characteristics make it a subject of interest for cardiovascular research, particularly in the context of hypertension and angina pectoris. This document provides detailed application notes and protocols for utilizing various animal models to investigate the cardiac effects of this compound.

Mechanism of Action

This compound primarily acts by competitively blocking beta-1 adrenergic receptors, which are predominantly located in the heart. This blockade inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, myocardial contractility, and consequently, cardiac output. Its intrinsic sympathomimetic activity allows it to partially stimulate these receptors, which may mitigate some of the negative side effects associated with pure beta-blockers, such as profound bradycardia or a significant reduction in cardiac output at rest.

Signaling Pathway

The primary signaling pathway affected by this compound is the beta-adrenergic signaling cascade in cardiomyocytes.

Beta-Adrenergic Signaling Pathway and this compound's Point of Intervention cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta-1 Adrenergic Receptor Beta-1 Adrenergic Receptor Catecholamines->Beta-1 Adrenergic Receptor Stimulates This compound This compound This compound->Beta-1 Adrenergic Receptor Blocks (Antagonist) Partially Stimulates (ISA) G-protein G-protein Beta-1 Adrenergic Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Calcium Channels Calcium Channels PKA->Calcium Channels Phosphorylates Increased Intracellular Calcium Increased Intracellular Calcium Calcium Channels->Increased Intracellular Calcium Increases Ca2+ influx Increased Myocardial Contractility Increased Myocardial Contractility Increased Intracellular Calcium->Increased Myocardial Contractility Increased Heart Rate Increased Heart Rate Increased Intracellular Calcium->Increased Heart Rate

Figure 1: this compound's interaction with the beta-adrenergic signaling pathway.

Animal Models

The selection of an appropriate animal model is crucial for studying the cardiac effects of this compound. The most commonly used models in cardiovascular research for beta-blockers include canines and rodents (rats).

Canine Models

Dogs are a suitable model due to their cardiovascular physiology being closely comparable to humans. They are often used for in-depth hemodynamic and electrophysiological studies.

Rodent Models (Rats)

Rats are a cost-effective and widely used model for initial screening and dose-ranging studies. Conscious, unrestrained rat models with telemetry implants are particularly valuable for assessing hemodynamic parameters without the confounding effects of anesthesia.

Experimental Protocols

In Vivo Hemodynamic Assessment in Conscious Dogs

This protocol is designed to evaluate the effects of this compound on key hemodynamic parameters in a conscious state, providing data that is more reflective of the clinical setting.

Workflow:

cluster_prep Preparation cluster_exp Experiment Surgical Implantation Surgically implant telemetry device for blood pressure and ECG monitoring Recovery Allow for a minimum 7-day post-operative recovery period Surgical Implantation->Recovery Baseline Record baseline hemodynamic data (Heart Rate, Blood Pressure, ECG) Recovery->Baseline Administration Administer this compound (intravenously or orally) Baseline->Administration Monitoring Continuously monitor and record hemodynamic parameters post-dosing Administration->Monitoring Data Analysis Analyze changes from baseline at various time points Monitoring->Data Analysis

Figure 2: Workflow for in vivo hemodynamic assessment in conscious dogs.

Detailed Methodology:

  • Animal Model: Adult Beagle dogs (male or female) weighing between 10-15 kg.

  • Surgical Preparation:

    • Anesthetize the animal using an appropriate anesthetic regimen (e.g., induction with propofol and maintenance with isoflurane).

    • Surgically implant a telemetry device capable of measuring arterial blood pressure and a lead II electrocardiogram (ECG). The catheter of the telemetry device is typically inserted into a femoral or carotid artery.

    • Allow a minimum of a 7-day recovery period to ensure the animal has returned to a normal physiological state.

  • Experimental Procedure:

    • Acclimatize the conscious, unrestrained dog to the study environment.

    • Record baseline hemodynamic data for at least 30 minutes. This includes heart rate (HR), systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP).

    • Administer this compound. For intravenous (IV) administration, a dose range of 0.1 to 1.0 mg/kg can be explored. For oral (PO) administration, a dose of 2-5 mg/kg can be used.

    • Continuously monitor and record hemodynamic parameters for a predefined period (e.g., 2-4 hours for IV, 24 hours for PO).

  • Data Analysis:

    • Calculate the change in HR, SBP, DBP, and MAP from the pre-dose baseline at various time points post-administration.

    • Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the significance of this compound's effects.

Quantitative Data Summary (Hypothetical Data Based on Typical Beta-Blocker Effects):

ParameterBaseline (Mean ± SD)This compound (0.5 mg/kg IV) - 30 min post-dose (Mean ± SD)% Change
Heart Rate (bpm)95 ± 1075 ± 8-21%
Systolic Blood Pressure (mmHg)130 ± 15110 ± 12-15%
Diastolic Blood Pressure (mmHg)80 ± 1070 ± 8-12.5%
Mean Arterial Pressure (mmHg)97 ± 1283 ± 9-14.4%
In Vivo Hemodynamic Assessment in Anesthetized Rats

This protocol is suitable for more invasive measurements and for establishing dose-response relationships.

Workflow:

cluster_prep Preparation cluster_exp Experiment Anesthesia Anesthetize the rat (e.g., with urethane) Catheterization Cannulate the carotid artery for blood pressure and heart rate monitoring and the jugular vein for drug administration Anesthesia->Catheterization Stabilization Allow for a stabilization period (approx. 20 minutes) Catheterization->Stabilization Baseline Record baseline hemodynamic data Stabilization->Baseline Administration Administer this compound intravenously in escalating doses Baseline->Administration Monitoring Record hemodynamic changes after each dose Administration->Monitoring Data Analysis Construct dose-response curves Monitoring->Data Analysis

Figure 3: Workflow for in vivo hemodynamic assessment in anesthetized rats.

Detailed Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Surgical Preparation:

    • Anesthetize the rat with urethane (1.25 g/kg, intraperitoneally).

    • Cannulate the right carotid artery with a polyethylene catheter connected to a pressure transducer for continuous blood pressure and heart rate monitoring.

    • Cannulate the left jugular vein for intravenous drug administration.

  • Experimental Procedure:

    • Allow the animal to stabilize for approximately 20 minutes after surgery.

    • Record baseline hemodynamic data.

    • Administer this compound intravenously in a cumulative dose-response manner (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 mg/kg).

    • Allow a sufficient equilibration period between doses (e.g., 5-10 minutes).

    • Record the hemodynamic response after each dose.

  • Data Analysis:

    • Calculate the percentage change from baseline for heart rate and mean arterial pressure at each dose.

    • Construct dose-response curves to determine the potency (ED50) of this compound.

Quantitative Data Summary (Hypothetical Data):

This compound Dose (mg/kg IV)% Decrease in Heart Rate (Mean ± SEM)% Decrease in Mean Arterial Pressure (Mean ± SEM)
0.015 ± 1.23 ± 0.8
0.0312 ± 2.58 ± 1.5
0.125 ± 3.115 ± 2.2
0.338 ± 4.025 ± 3.1
1.045 ± 4.535 ± 3.8
Isolated Langendorff Perfused Rat Heart

This ex vivo model allows for the direct assessment of this compound's effects on myocardial contractility and heart rate, independent of systemic neurohumoral influences.

Workflow:

cluster_prep Preparation cluster_exp Experiment Heart Isolation Rapidly excise the rat heart and mount on the Langendorff apparatus Perfusion Initiate retrograde perfusion with Krebs-Henseleit solution Heart Isolation->Perfusion Stabilization Allow the heart to stabilize (approx. 20-30 minutes) Perfusion->Stabilization Baseline Record baseline left ventricular developed pressure (LVDP) and heart rate Stabilization->Baseline Administration Introduce this compound into the perfusate at increasing concentrations Baseline->Administration Monitoring Record changes in LVDP and heart rate after each concentration Administration->Monitoring Data Analysis Construct concentration-response curves Monitoring->Data Analysis

Figure 4: Workflow for the isolated Langendorff perfused rat heart experiment.

Detailed Methodology:

  • Animal Model: Male Sprague-Dawley rats (300-350 g).

  • Heart Preparation:

    • Anesthetize the rat and administer heparin (500 IU, intraperitoneally).

    • Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit (K-H) solution.

    • Mount the aorta on a cannula of a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) K-H solution at 37°C and a constant pressure (e.g., 70-80 mmHg).

    • Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer, to measure left ventricular pressure isovolumetrically.

  • Experimental Procedure:

    • Allow the heart to stabilize for 20-30 minutes.

    • Record baseline left ventricular developed pressure (LVDP = peak systolic pressure - end-diastolic pressure) and heart rate.

    • Introduce this compound into the K-H solution at increasing concentrations (e.g., 10⁻⁹ to 10⁻⁵ M).

    • Allow for a 10-15 minute equilibration period at each concentration.

    • Record the steady-state LVDP and heart rate at each concentration.

  • Data Analysis:

    • Express the changes in LVDP and heart rate as a percentage of the baseline values.

    • Construct concentration-response curves to determine the IC50 for the negative inotropic and chronotropic effects.

Quantitative Data Summary (Hypothetical Data):

This compound Concentration (M)% Decrease in LVDP (Mean ± SEM)% Decrease in Heart Rate (Mean ± SEM)
10⁻⁹2 ± 0.51 ± 0.3
10⁻⁸10 ± 1.88 ± 1.1
10⁻⁷28 ± 3.522 ± 2.9
10⁻⁶55 ± 5.148 ± 4.2
10⁻⁵75 ± 6.268 ± 5.5
Cardiac Electrophysiology in Anesthetized Dogs

This protocol is used to investigate the effects of this compound on the electrical properties of the heart, including conduction and refractoriness.

Workflow:

cluster_prep Preparation cluster_exp Experiment Anesthesia Anesthetize the dog Catheterization Introduce multipolar electrode catheters into the right atrium and ventricle via peripheral veins Anesthesia->Catheterization Baseline Perform baseline electrophysiological measurements (e.g., refractory periods, conduction times) Catheterization->Baseline Administration Administer this compound intravenously Baseline->Administration Post-Dose EP Repeat electrophysiological measurements at set time points post-administration Administration->Post-Dose EP Data Analysis Compare pre- and post-dose electrophysiological parameters Post-Dose EP->Data Analysis

Figure 5: Workflow for a cardiac electrophysiology study in anesthetized dogs.

Detailed Methodology:

  • Animal Model: Adult mongrel dogs of either sex.

  • Surgical Preparation:

    • Anesthetize the dog (e.g., with pentobarbital sodium).

    • Under fluoroscopic guidance, introduce multipolar electrode catheters into the right atrium and right ventricle via the femoral or jugular veins.

  • Experimental Procedure:

    • Perform baseline electrophysiological studies using programmed electrical stimulation. This includes measurement of:

      • Sinus node recovery time (SNRT)

      • Atrioventricular (AV) nodal conduction time (AH interval)

      • His-Purkinje conduction time (HV interval)

      • Atrial effective refractory period (AERP)

      • Ventricular effective refractory period (VERP)

    • Administer this compound intravenously (e.g., a bolus of 0.5 mg/kg followed by a continuous infusion).

    • Repeat the electrophysiological measurements at specified time points after drug administration (e.g., 15, 30, and 60 minutes).

  • Data Analysis:

    • Compare the pre- and post-Epanolol electrophysiological parameters to determine the drug's effect on cardiac conduction and refractoriness.

Quantitative Data Summary (Hypothetical Data):

Electrophysiological ParameterBaseline (Mean ± SD)This compound (0.5 mg/kg IV) (Mean ± SD)
Sinus Node Recovery Time (ms)550 ± 50650 ± 60
AH Interval (ms)70 ± 885 ± 10
HV Interval (ms)40 ± 542 ± 5
Atrial Effective Refractory Period (ms)150 ± 15170 ± 18
Ventricular Effective Refractory Period (ms)180 ± 20200 ± 22

Conclusion

The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound's cardiac effects. The choice of model and experimental design should be tailored to the specific research questions being addressed. By systematically investigating the hemodynamic, inotropic, chronotropic, and electrophysiological properties of this compound in these models, researchers can gain a comprehensive understanding of its cardiovascular profile and potential therapeutic applications.

Troubleshooting & Optimization

Technical Support Center: Epanolol Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epanolol in solution. The following information is designed to help you anticipate and address common stability challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical factors that can affect the stability of this compound in solution?

A1: Like many pharmaceuticals, the stability of this compound in solution can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation-related impurities.

  • Excipients: In formulated products, interactions with excipients can potentially degrade the active pharmaceutical ingredient (API).[1]

Q2: I am observing a rapid loss of this compound potency in my solution. What could be the cause?

A2: Rapid potency loss could be due to one or more of the stress factors mentioned above. First, review your solution preparation and storage conditions.

  • Check the pH: Ensure the pH of your solution is within a stable range for this compound. For many beta-blockers, extreme pH conditions (highly acidic or alkaline) can cause rapid hydrolysis.[2]

  • Control the Temperature: Store your this compound solutions at the recommended temperature. Avoid exposure to high temperatures unless conducting a specific stress test.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[2]

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, beta-blockers with a phenoxypropanolamine structure can undergo predictable degradation pathways. Common degradation products may arise from:

  • Hydrolysis of the ether linkage.

  • Oxidation of the secondary alcohol or the amine group.

  • Photodegradation leading to cleavage and rearrangement of the molecule.[3]

It is crucial to perform forced degradation studies to identify the specific degradation products for your formulation and experimental conditions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your stability studies.

Problem Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compound.Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and confirm if the new peaks correspond to them. Ensure your HPLC method is stability-indicating.
Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the solvent to check for contaminants.
Precipitation of this compound in solution Poor solubility at the current pH or temperature.Check the solubility profile of this compound. You may need to adjust the pH of the solution or use a co-solvent. Ensure the storage temperature is appropriate to maintain solubility.
Interaction with other components in the solution.If working with a formulation, investigate potential incompatibilities between this compound and excipients.
Inconsistent stability results Variability in experimental conditions.Ensure that pH, temperature, light exposure, and solution preparation methods are consistent across all experiments.
Issues with the analytical method.Validate your analytical method for precision, accuracy, and linearity to ensure reliable quantification.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol is a general guideline for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the solution at 60°C for a specified period (e.g., 1 hour).[2]

    • Neutralize the solution with an appropriate amount of 0.1 N NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Incubate the solution at 60°C for a specified period (e.g., 1 hour).

    • Neutralize the solution with an appropriate amount of 0.1 N HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C) for a specified period (e.g., 48 hours).

    • Allow the solution to cool to room temperature.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source in a photostability chamber (e.g., exposure to UV light for a specified duration).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Dilute both the exposed and control samples to a final concentration suitable for HPLC analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of the unstressed control to identify and quantify the degradation products.

Data Presentation

Table 1: Summary of Degradation for Structurally Related Beta-Blockers

Stress Condition Beta-Blocker Observation Reference
Acid Hydrolysis (0.1N HCl, 60°C, 1h) Bisoprolol Fumarate~15.62% degradation
Alkaline Hydrolysis (0.1N NaOH, 60°C, 1h) Bisoprolol Fumarate~12.74% degradation
Oxidative (3% H₂O₂, RT, 24h) Bisoprolol Fumarate~23.25% degradation
Thermal (70°C, 48h) Bisoprolol Fumarate~10.65% degradation
Photolytic (UV light) Bisoprolol Fumarate~14.39% degradation
Photodegradation (pH 7) AtenololHalf-life of 56.3 - 81.4 days
Photodegradation (pH 7) MetoprololHalf-life of 29.6 - 78.2 days
Photodegradation (pH 7) PropranololHalf-life of 5.7 - 28.5 days

Visualizations

Signaling Pathway

This compound is a selective β1-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). This means that while it blocks the effects of potent agonists like norepinephrine, it can also weakly activate the receptor. The diagram below illustrates a simplified signaling pathway for a β1-adrenergic receptor.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates This compound This compound (with ISA) This compound->beta1_receptor Blocks Norepinephrine Weakly Activates norepinephrine Norepinephrine (Agonist) norepinephrine->beta1_receptor Strongly Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., increased heart rate, contractility) pka->cellular_response Phosphorylates targets leading to

Caption: Simplified signaling pathway of a β1-adrenergic receptor.

Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting this compound stability issues.

G start Start: This compound Solution Instability Observed check_conditions Review Storage and Handling Conditions (pH, Temp, Light) start->check_conditions analytical_method_review Verify Analytical Method Validation start->analytical_method_review forced_degradation Perform Forced Degradation Study check_conditions->forced_degradation If conditions are optimal analytical_method_review->forced_degradation If method is validated identify_degradants Identify and Characterize Degradation Products forced_degradation->identify_degradants reformulate Reformulate or Adjust Solution Conditions identify_degradants->reformulate Based on degradation pathway retest_stability Retest Stability reformulate->retest_stability retest_stability->reformulate If still unstable end End: Stable Solution Achieved retest_stability->end If stability is confirmed

Caption: Troubleshooting workflow for this compound solution stability.

References

Technical Support Center: Optimizing Epanolol Dosage and Managing Adverse Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epanolol. The information provided is intended to assist in optimizing experimental design and managing potential adverse effects to ensure data integrity and subject safety.

Frequently Asked Questions (FAQs)

Q1: What is the established optimal dose of this compound from clinical studies?

A dose-finding study evaluating 100 mg, 200 mg, 300 mg, and 400 mg once-daily doses of this compound identified 200 mg as the effective dose.[1] This dosage was found to significantly reduce angina attack rates and improve exercise duration and work output, and was subsequently used in long-term efficacy and safety studies.[1]

Q2: What are the most common adverse effects observed during this compound experiments?

Common adverse effects associated with this compound are typical of beta-blockers and include dizziness, fatigue, and gastrointestinal issues such as nausea.[2][3]

Q3: Are there any serious adverse effects associated with this compound?

While less common, serious adverse effects can occur and may include bradycardia (a slow heart rate) and hypotension (low blood pressure).[3] In patients with pre-existing respiratory conditions, bronchospasm may be a concern.

Q4: How does the adverse effect profile of this compound compare to other beta-blockers?

Clinical trials have suggested that this compound has a favorable safety profile that compares well with placebo and other antianginal therapies. Some studies have indicated that this compound may be better tolerated than other beta-blockers like atenolol, with fewer reports of adverse reactions.

Q5: What is the mechanism of action of this compound?

This compound is a selective beta-1 adrenoceptor antagonist with partial agonist activity (intrinsic sympathomimetic activity). It competitively blocks beta-1 adrenergic receptors, primarily in the heart, reducing the effects of catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and myocardial contractility, thereby reducing blood pressure and myocardial oxygen demand.

Troubleshooting Guides

Issue 1: Subject experiences dizziness or fatigue during the experiment.
  • Possible Cause: These are common adverse effects of beta-blockade, potentially due to a reduction in heart rate and blood pressure.

  • Troubleshooting Steps:

    • Monitor Vital Signs: Immediately assess the subject's heart rate and blood pressure to determine if they are within an acceptable range as defined by the study protocol.

    • Assess Severity: Determine the severity of the symptoms. Mild dizziness or fatigue may be transient.

    • Consider Dosage Adjustment: If symptoms are persistent or moderate to severe, a reduction in the this compound dosage may be warranted in subsequent experiments, as per the protocol guidelines.

    • Review Concomitant Medications: Ensure the subject is not taking other medications that could potentiate the hypotensive or bradycardic effects of this compound.

Issue 2: Unexpectedly low heart rate (bradycardia) is observed.
  • Possible Cause: this compound's primary mechanism of action is to reduce heart rate. An excessive response can lead to significant bradycardia.

  • Troubleshooting Steps:

    • Confirm Bradycardia: Verify the heart rate measurement.

    • Assess for Symptoms: Check for symptoms of hypoperfusion, such as dizziness, lightheadedness, or syncope.

    • Follow Protocol for Adverse Event Management: If the subject is symptomatic or the heart rate falls below the protocol-defined threshold, immediate intervention may be required. This can include discontinuing the drug for the current experiment and administering supportive care.

    • Dosage Review: For future experiments with the same subject, a lower starting dose or slower titration schedule should be considered.

Issue 3: Subject's blood pressure drops significantly below baseline (hypotension).
  • Possible Cause: As a beta-blocker, this compound can cause a decrease in blood pressure.

  • Troubleshooting Steps:

    • Verify Blood Pressure Reading: Ensure the accuracy of the blood pressure measurement.

    • Evaluate for Symptoms: Assess for signs of hypotension, such as blurred vision, confusion, or weakness.

    • Supportive Measures: If the subject is symptomatic, have them lie down with their feet elevated, if appropriate for the experimental setting.

    • Dosage and Concomitant Medications Review: Re-evaluate the this compound dosage and any other medications that could contribute to hypotension.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (200 mg) in Elderly Patients with Stable Angina Pectoris

ParameterMean ± SD
Peak Plasma Concentration (Cmax) - Single Dose25.7 ± 17.0 ng/mL
Peak Plasma Concentration (Cmax) - Steady State32.4 ± 20.9 ng/mL
Time to Peak Plasma Concentration (Tmax) - Single Dose1.5 h
Time to Peak Plasma Concentration (Tmax) - Steady State1.2 h
Area Under the Curve (AUC to 24h) - Single Dose59.0 ± 29.8 ng·h/mL
Area Under the Curve (AUC to 24h) - Steady State78.4 ± 55.0 ng·h/mL
Terminal Phase Half-Life (t½)17 h

Data from a study involving 13 elderly patients. There was wide inter-individual variation in pharmacokinetic parameters.

Table 2: Hemodynamic Effects of this compound in Patients with Essential Hypertension

ParameterAcute Effect (First dose of 200 mg)Long-term Effect (Mean dose of 300 mg/day for 10 months)
At Rest
Reduction in Arterial Pressure8%5%
Reduction in Heart Rate14%14-21%
Reduction in Cardiac Index23%14-21%
During Exercise (100 W)
Reduction in Arterial Pressure11%10%

Data from a study of 12 patients with essential hypertension.

Experimental Protocols

Detailed Protocol for Exercise Tolerance Testing (Bruce Protocol)

This protocol is widely used to assess cardiovascular function and exercise capacity in subjects with suspected or known coronary artery disease.

1. Subject Preparation:

  • Subjects should fast for at least 3 hours before the test.

  • A resting 12-lead electrocardiogram (ECG) and blood pressure should be recorded in both the supine and standing positions.

  • ECG electrodes are placed on the torso to minimize motion artifact during exercise.

2. Exercise Protocol: The Bruce protocol consists of multiple 3-minute stages, with an increase in treadmill speed and incline at each stage.

StageSpeed (mph)Grade (%)
11.710
22.512
33.414
44.216
55.018
65.520
76.022

3. Monitoring During the Test:

  • Heart rate, blood pressure, and a 12-lead ECG are recorded at rest and during the last minute of each stage.

  • The subject's perceived exertion and any clinical symptoms (e.g., chest pain, dyspnea, dizziness) are continuously monitored.

4. Test Termination Criteria: The test should be terminated if the subject experiences:

  • Moderate to severe angina.

  • A drop in systolic blood pressure of >10 mmHg from baseline, despite an increase in workload, when accompanied by other evidence of ischemia.

  • Sustained ventricular tachycardia.

  • ST elevation (+1.0 mm) in leads without pre-existing Q waves (other than V1 or aVR).

  • The subject requests to stop.

5. Post-Exercise Recovery:

  • Continue to monitor the subject for at least 6-8 minutes after exercise or until all symptoms and ECG changes have returned to baseline.

  • Record ECG and blood pressure immediately after exercise and then every 1-2 minutes during recovery.

Mandatory Visualizations

Epanolol_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta1_AR Beta-1 Adrenergic Receptor This compound->Beta1_AR Blocks Catecholamines Catecholamines (Adrenaline, Noradrenaline) Catecholamines->Beta1_AR Activates G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Calcium Channels PKA->Calcium_Channels Phosphorylates Heart_Rate Increased Heart Rate PKA->Heart_Rate Increases Calcium_Influx Ca2+ Influx Calcium_Channels->Calcium_Influx Increases Contraction Increased Myocardial Contraction Calcium_Influx->Contraction

Caption: Signaling pathway of the Beta-1 Adrenergic Receptor and the inhibitory action of this compound.

Experimental_Workflow start Start: Subject Recruitment (e.g., Stable Angina Patients) screening Screening & Baseline Assessment (ECG, Blood Pressure, Medical History) start->screening randomization Randomization to Dosage Group (e.g., Placebo, 100mg, 200mg, 300mg, 400mg this compound) screening->randomization drug_admin Drug Administration (Once-daily this compound) randomization->drug_admin exercise_test Efficacy Assessment (e.g., Exercise Tolerance Test - Bruce Protocol) drug_admin->exercise_test safety_monitoring Safety Monitoring (Adverse Events, Vital Signs, ECG) drug_admin->safety_monitoring data_analysis Data Analysis (Efficacy and Safety Endpoints) exercise_test->data_analysis safety_monitoring->data_analysis end End of Study data_analysis->end

References

Technical Support Center: Epanolol Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epanolol. The information is designed to address specific issues that may be encountered during in vitro and in vivo drug interaction experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

A1: this compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[1] As a substrate of CYP2D6, the co-administration of drugs that inhibit or induce this enzyme can significantly alter this compound's plasma concentrations, potentially affecting its efficacy and safety profile.

Q2: What are the potential pharmacodynamic drug interactions with this compound?

A2: this compound is a beta-1 adrenergic receptor blocker. Therefore, it can have additive pharmacodynamic effects when co-administered with other drugs that affect heart rate and blood pressure. Caution should be exercised when combining this compound with other antihypertensive agents, antiarrhythmics, and drugs known to cause bradycardia, as this may lead to an exaggerated therapeutic response or adverse effects.

Q3: Is this compound known to be an inhibitor or inducer of cytochrome P450 enzymes?

A3: While this compound is a known substrate of CYP2D6, comprehensive data on its potential to inhibit or induce other major CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP3A4) is not extensively documented in publicly available literature. Standard in vitro screening assays are recommended to determine the inhibitory (IC50 values) or inductive potential of this compound on these enzymes to assess the risk of clinically significant drug-drug interactions.

Troubleshooting Guides for In Vitro Experiments

Issue 1: High Variability in this compound Metabolism Rates in Human Liver Microsomes (HLMs)

Possible Causes:

  • Genetic Polymorphisms in CYP2D6: The CYP2D6 enzyme is highly polymorphic, leading to significant inter-individual differences in metabolic activity. Pooled HLMs from various donors can mitigate this, but lot-to-lot variability can still exist.

  • Inconsistent Cofactor Concentrations: The concentration and stability of NADPH, the primary cofactor for CYP450 enzymes, are critical for consistent results.

  • Substrate Concentration: Using a substrate concentration significantly above or below the Michaelis-Menten constant (Km) can lead to variability.

Troubleshooting Steps:

  • Genotyped HLMs: If possible, use HLMs from donors with known CYP2D6 genotypes (e.g., poor, extensive, or ultra-rapid metabolizers) to understand the full spectrum of metabolic rates.

  • Cofactor Preparation: Prepare fresh NADPH solutions for each experiment and ensure consistent concentrations across all wells.

  • Substrate Titration: Determine the Km of this compound metabolism in your HLM system by performing a substrate concentration curve and use a concentration at or near the Km for subsequent inhibition and induction studies.

Issue 2: Unexpected Inhibition of a Positive Control Inhibitor for a Specific CYP Isoform

Possible Causes:

  • Non-specific Binding: The positive control inhibitor or this compound may bind non-specifically to the microsomal proteins or the plate, reducing its effective concentration.

  • Solvent Effects: High concentrations of organic solvents (e.g., DMSO, methanol) used to dissolve test compounds can inhibit CYP450 activity.

  • Incorrect Incubation Time: The incubation time may be too long, leading to substrate depletion or product inhibition.

Troubleshooting Steps:

  • Control for Non-specific Binding: Include control wells with microsomes and the test compound but without the substrate to assess for any analytical interference. Consider using low-binding plates.

  • Limit Solvent Concentration: Ensure the final concentration of the organic solvent in the incubation mixture is low, typically below 1% (v/v), and that the same concentration is used in all wells.

  • Optimize Incubation Time: Conduct a time-course experiment to ensure that product formation is linear with respect to time under the chosen experimental conditions.

Experimental Protocols

Protocol 1: Determination of this compound's Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) of this compound.

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add this compound (final concentration, e.g., 1 µM) to the mixture.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). Intrinsic clearance is calculated as: CLint (µL/min/mg protein) = (k * 1000) / microsomal protein concentration.

Protocol 2: CYP450 Inhibition Assay - IC50 Determination for this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major CYP450 isoforms.

Methodology:

  • Prepare Reagents:

    • Pooled human liver microsomes.

    • Specific probe substrates for each CYP isoform (see table below).

    • NADPH regenerating system.

    • This compound stock solution and serial dilutions.

    • Positive control inhibitors for each CYP isoform.

  • Incubation:

    • In a 96-well plate, add microsomes, phosphate buffer, and either this compound (at various concentrations), a positive control inhibitor, or vehicle control.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.

    • Incubate for a predetermined time within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction by adding a cold quenching solution.

  • Sample Processing and Analysis: Centrifuge the plate and analyze the supernatant for metabolite formation using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Recommended Probe Substrates and Positive Control Inhibitors for CYP450 Inhibition Studies

CYP IsoformProbe SubstrateMetabolite MeasuredPositive Control Inhibitor
CYP1A2 PhenacetinAcetaminophenFurafylline
CYP2C9 Diclofenac4'-HydroxydiclofenacSulfaphenazole
CYP2C19 S-Mephenytoin4'-Hydroxy-S-mephenytoinTiclopidine
CYP2D6 DextromethorphanDextrorphanQuinidine
CYP3A4 Midazolam1'-HydroxymidazolamKetoconazole
CYP3A4 Testosterone6β-HydroxytestosteroneKetoconazole

Visualizations

Epanolol_Metabolism_Pathway cluster_inhibitors Potential Inhibitors cluster_inducers Potential Inducers This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6 Primary Metabolism Metabolites Inactive Metabolites CYP2D6->Metabolites CYP2D6 Inhibitors e.g., Quinidine, Fluoxetine CYP2D6 Inhibitors->CYP2D6 CYP2D6 Inducers e.g., Rifampicin, Dexamethasone CYP2D6 Inducers->CYP2D6

Caption: Metabolic pathway of this compound via CYP2D6 and potential interactions.

Experimental_Workflow_CYP_Inhibition cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Reagents: - Human Liver Microsomes - Probe Substrates - this compound dilutions B Pre-incubate Microsomes and this compound at 37°C A->B C Initiate Reaction with Probe Substrate + NADPH B->C D Incubate for a Defined Time C->D E Terminate Reaction (Quench) D->E F Sample Processing (Protein Precipitation) E->F G LC-MS/MS Analysis of Metabolite Formation F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Experimental workflow for determining CYP450 inhibition (IC50) of this compound.

Troubleshooting_Logic Start High Variability in Metabolism Data? Cause1 Check for CYP2D6 Polymorphism Effects Start->Cause1 Cause2 Verify Cofactor Concentration & Stability Start->Cause2 Cause3 Assess Substrate Concentration Start->Cause3 Solution1 Use Genotyped or Pooled HLMs Cause1->Solution1 Solution2 Prepare Fresh NADPH Cause2->Solution2 Solution3 Perform Substrate Titration (Determine Km) Cause3->Solution3

References

Epanolol In Vivo Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Epanolol in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective beta-1 adrenergic receptor antagonist.[1] Its mechanism involves blocking the binding of catecholamines, such as adrenaline and noradrenaline, to beta-1 receptors, which are predominantly found in the heart. This action leads to a decrease in heart rate and cardiac output.[2] A key feature of this compound is its intrinsic sympathomimetic activity (ISA), meaning it also has partial agonist effects at the beta-1 receptor.[3] This results in a less pronounced reduction in resting heart rate and blood pressure compared to beta-blockers without ISA.[2]

Q2: What are the primary contraindications for this compound that I should consider when designing my in vivo study?

A2: While specific contraindications for in vivo research are not extensively documented, the following conditions, extrapolated from clinical data and general beta-blocker pharmacology, should be considered exclusion criteria for animal subjects:

  • Pre-existing Cardiac Conditions: Animals with evidence of overt cardiac failure, severe bradycardia, or atrioventricular (AV) block greater than the first degree should not be administered this compound.[2]

  • Respiratory Diseases: Although this compound is beta-1 selective, this selectivity is not absolute. Caution is strongly advised in animals with a history of respiratory conditions such as asthma or bronchospasm.

  • Hypotension: Animals with baseline hypotension may experience exacerbated adverse effects.

Q3: What are the potential drug-drug interactions I should be aware of during my experiments?

A3: Co-administration of this compound with other drugs can alter its efficacy and safety profile. Key interactions to consider include:

  • Other Cardiovascular Agents: Combining this compound with calcium channel blockers (e.g., verapamil, diltiazem) can have an additive effect, increasing the risk of severe bradycardia and hypotension.

  • NSAIDs: Nonsteroidal anti-inflammatory drugs may reduce the antihypertensive effects of this compound.

  • Anesthetics: Care should be taken when using anesthetics that have cardiodepressant effects, as this can potentiate the effects of this compound.

  • CYP450 Inducers/Inhibitors: Drugs that induce or inhibit hepatic enzymes can alter the metabolism and plasma concentration of this compound, affecting its efficacy and toxicity.

Q4: What are the signs of this compound overdose or toxicity in animals?

A4: Overdose of beta-blockers can lead to severe adverse effects. Key signs to monitor for in animal subjects include:

  • Cardiovascular: Severe hypotension, pronounced bradycardia, and AV block. In severe cases, this can progress to cardiovascular collapse.

  • Respiratory: Bronchospasm, particularly in susceptible animals, and respiratory depression. High doses of some beta-blockers have been shown to cause centrally mediated respiratory arrest in rats.

  • Metabolic: Hypoglycemia and hyperkalemia.

  • General: Lethargy, weakness, vomiting, and collapse.

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Unexpectedly high mortality in the experimental group. Overdose, severe cardiodepression, or interaction with other agents.- Review dose calculations and ensure accurate administration.- Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.- Screen animals for pre-existing cardiac or respiratory conditions.- Re-evaluate the concomitant use of other medications, including anesthetics.
High variability in cardiovascular parameters (blood pressure, heart rate). Animal stress, improper drug administration, or inconsistent formulation.- Ensure animals are properly acclimated to the experimental environment and procedures to minimize stress.- Refine administration techniques (e.g., oral gavage, IV injection) to ensure consistency.- Verify the solubility and stability of the this compound formulation; ensure it is a homogenous solution or suspension before each administration.
Blunted or no observable effect of this compound. Insufficient dosage, poor bioavailability, or rapid metabolism in the chosen species.- Perform a dose-response study to establish an effective dose.- Consider alternative routes of administration (e.g., intravenous instead of oral) to bypass first-pass metabolism.- Review literature for pharmacokinetic data of similar compounds in your animal model to estimate an appropriate dosing regimen.
Signs of respiratory distress after administration. Bronchoconstriction due to blockade of beta-2 receptors.- Immediately cease administration of this compound.- Provide supportive care as per veterinary guidance.- Exclude animals with any history of respiratory issues from future studies.- Consider using a more highly selective beta-1 blocker if the experimental design allows.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in common preclinical models, the following table provides general dosage information for other beta-blockers as a reference point for planning initial dose-finding studies. These doses are not specific to this compound and must be adapted and verified for your specific experimental context.

Drug Species Dosage Route of Administration Reference
Propranolol Dog0.2–1 mg/kg every 8 hoursPOMerck Veterinary Manual
Atenolol Dog1 mg/kg every 24 hoursPOVTechWorks
Propranolol Cat0.4–1.2 mg/kg (2.5–5 mg/cat) every 8 hoursPOMerck Veterinary Manual

Experimental Protocols

Protocol: Assessment of Beta-1 Adrenergic Blockade in a Canine Model

This protocol is adapted from methodologies used to evaluate beta-blocker efficacy in dogs and can be used to confirm the pharmacodynamic effect of this compound.

  • Animal Preparation:

    • Acclimatize healthy adult beagle dogs to the laboratory environment and sling restraint.

    • On the day of the experiment, place the conscious dog in a sling.

    • Monitor baseline heart rate and blood pressure via a non-invasive cuff or telemetry. An ECG should be recorded continuously.

  • This compound Administration:

    • Administer the selected dose of this compound (or vehicle control) via the chosen route (e.g., oral capsule, intravenous infusion).

  • Isoproterenol Challenge:

    • At predetermined time points post-Epanolol administration (e.g., 1, 3, 6, 12, 24 hours), administer a constant rate infusion of isoproterenol (a non-selective beta-agonist), for example, at a rate of 0.2 µg/kg/min.

    • Record the peak heart rate response during the isoproterenol infusion.

  • Data Analysis:

    • Calculate the percentage inhibition of the isoproterenol-induced tachycardia at each time point for the this compound-treated group compared to the vehicle-treated group.

    • A significant attenuation of the heart rate response to isoproterenol indicates effective beta-1 blockade.

Visualizations

Epanolol_Mechanism_of_Action cluster_SNS Sympathetic Nervous System cluster_Heart Cardiomyocyte Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta1_Receptor Beta-1 Adrenergic Receptor Catecholamines->Beta1_Receptor Binds & Activates AC Adenylyl Cyclase Beta1_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Heart_Effects Increased Heart Rate & Contractility PKA->Heart_Effects Phosphorylates Ca2+ channels This compound This compound This compound->Beta1_Receptor Blocks

Caption: Mechanism of action of this compound at the beta-1 adrenergic receptor.

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Animal_Selection Animal Selection (Healthy, No Contraindications) Acclimatization Acclimatization to Environment & Procedures Animal_Selection->Acclimatization Baseline Baseline Cardiovascular Monitoring (Telemetry/ECG) Acclimatization->Baseline Dosing Administer this compound or Vehicle Control Baseline->Dosing Monitoring Continuous Monitoring (HR, BP, ECG) Dosing->Monitoring Challenge Pharmacological Challenge (e.g., Isoproterenol) Monitoring->Challenge Observation Observe for Adverse Effects Challenge->Observation Data_Analysis Data Analysis (Compare Treated vs. Control) Observation->Data_Analysis Reporting Report Findings Data_Analysis->Reporting

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting_Logic cluster_investigation Investigation Path cluster_action Corrective Action Start Unexpected Result Observed (e.g., High Variability, No Effect) Check_Dose Verify Dose Calculation & Administration Accuracy Start->Check_Dose Check_Formulation Assess Formulation (Solubility, Stability) Start->Check_Formulation Check_Animal Review Animal Health & Stress Levels Start->Check_Animal Action_Dose Perform Dose-Response Study Check_Dose->Action_Dose Action_Formulation Optimize Vehicle/ Preparation Check_Formulation->Action_Formulation Action_Animal Refine Acclimatization & Handling Protocols Check_Animal->Action_Animal End Re-run Experiment with Optimized Protocol Action_Dose->End Action_Formulation->End Action_Animal->End

References

Managing bradycardia as a side effect of Epanolol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Epanolol in their experiments. The focus is on managing bradycardia, a potential side effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective beta-1 adrenergic receptor antagonist.[1] Its primary mechanism of action involves blocking the binding of catecholamines, such as adrenaline and noradrenaline, to beta-1 receptors, which are predominantly located in the heart.[1][2] This inhibition leads to a decrease in heart rate and cardiac contractility.[1][2] this compound also possesses some intrinsic sympathomimetic activity (ISA), meaning it can cause a mild stimulation of the beta-adrenergic receptors. This property may result in fewer instances of severe bradycardia compared to beta-blockers without ISA.

Q2: Why is bradycardia a potential side effect of this compound?

A2: Bradycardia, a slow heart rate, is a direct consequence of this compound's mechanism of action. By blocking beta-1 adrenergic receptors in the heart, this compound reduces the stimulatory effects of the sympathetic nervous system, leading to a dose-dependent decrease in heart rate.

Q3: What are the typical signs of bradycardia in animal models during an experiment?

A3: The most direct sign is a statistically significant decrease in heart rate compared to baseline or a control group. This is best monitored continuously using telemetry. Other observable signs in conscious animals might include reduced activity or lethargy. In anesthetized animals, you will primarily rely on instrumental monitoring of heart rate and blood pressure.

Q4: At what dose of this compound should I expect to see bradycardia?

Data Presentation: Illustrative Dose-Response of this compound-Induced Bradycardia

This compound Dose (mg/kg)Expected Heart Rate Reduction (from baseline)Hypothetical Incidence of Significant Bradycardia*
Low Dose (e.g., 1 mg/kg)5 - 10%< 5%
Mid Dose (e.g., 5 mg/kg)15 - 25%10 - 20%
High Dose (e.g., 10 mg/kg)> 30%> 25%

*Significant bradycardia may be defined as a heart rate decrease of more than 30-40% from baseline, or a heart rate below a critical threshold for the specific animal model.

Experimental Protocols

Protocol 1: Continuous Cardiovascular Monitoring in Conscious Rodents Using Telemetry

This protocol is designed for the continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure in freely moving rodents to assess the cardiovascular effects of this compound, including bradycardia.

Materials:

  • Implantable telemetry devices (e.g., DSI PhysioTel™ Digital)

  • Surgical implantation toolkit

  • Anesthesia machine and appropriate anesthetics (e.g., isoflurane)

  • Receivers and data acquisition system (e.g., DSI Ponemah™)

  • This compound solution for administration

  • Vehicle control solution

  • Animal housing with receivers

Methodology:

  • Surgical Implantation of Telemetry Device:

    • Anesthetize the animal according to approved institutional protocols.

    • Surgically implant the telemetry device into the peritoneal cavity.

    • Place the blood pressure catheter in the abdominal aorta or femoral artery.

    • Position the ECG leads according to the manufacturer's instructions to obtain a clear Lead II configuration.

    • Suture the incision and provide appropriate post-operative care, including analgesia.

    • Allow for a recovery period of at least one week to ensure the animal has returned to its normal physiological state.

  • Acclimatization and Baseline Recording:

    • House the animals individually in cages placed on top of the telemetry receivers.

    • Allow the animals to acclimate to the experimental room and housing for at least 24 hours before data collection.

    • Record baseline cardiovascular data for a continuous 24-hour period to establish normal diurnal variations in heart rate, blood pressure, and ECG parameters.

  • Drug Administration:

    • On the day of the experiment, administer this compound or vehicle control at the desired doses and route (e.g., oral gavage, intraperitoneal injection).

    • Ensure the time of administration is consistent across all animals.

  • Data Acquisition and Analysis:

    • Continuously record cardiovascular parameters for at least 24 hours post-dose.

    • Analyze the data to determine the time of onset, magnitude, and duration of any changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT).

    • Compare the data from the this compound-treated groups to the vehicle-treated control group.

    • Pay close attention to the nadir heart rate and the duration of the bradycardic effect.

Troubleshooting Guide

Issue: Significant Bradycardia Observed After this compound Administration

1. Initial Assessment:

  • Is the animal showing signs of distress? (e.g., severe lethargy, altered respiration).

  • Is the bradycardia accompanied by severe hypotension?

  • Confirm the dose of this compound administered. Accidental overdose is a potential cause.

2. Immediate Corrective Actions (for severe, life-threatening bradycardia):

  • Reduce or discontinue this compound administration in subsequent experiments if the current dose is deemed too high.

  • Administer a non-selective beta-agonist as a rescue agent. Isoproterenol can be used to counteract the beta-blocking effects of this compound. The dosage should be determined based on the specific animal model and institutional guidelines.

  • Consider atropine administration. Atropine is a muscarinic antagonist that can increase heart rate. However, its effectiveness in beta-blocker-induced bradycardia can be variable. Recommended doses for small animals are in the range of 0.01–0.04 mg/kg.

3. Data Interpretation and Follow-up:

  • Analyze the temporal relationship between this compound administration and the onset of bradycardia.

  • Evaluate for potential drug interactions. Are there other compounds being administered that could potentiate the bradycardic effect?

  • Consider the animal model. Are there any underlying conditions in the specific strain or model that could predispose them to bradycardia?

  • Refine the experimental design. If bradycardia is a consistent issue, consider a dose-response study with lower doses of this compound to identify a therapeutic window with minimal cardiovascular side effects.

Mandatory Visualizations

Epanolol_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta1AR Beta-1 Adrenergic Receptor This compound->Beta1AR Blocks Catecholamines Catecholamines (Adrenaline, Noradrenaline) Catecholamines->Beta1AR Stimulates Gs_protein Gs Protein (inactive) Beta1AR->Gs_protein Activates HeartRate Decreased Heart Rate (Bradycardia) Beta1AR->HeartRate Reduced Stimulation leads to Gs_protein_active Gs Protein (active) AC Adenylyl Cyclase (inactive) Gs_protein_active->AC Activates AC_active Adenylyl Cyclase (active) ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Ca_channels L-type Ca2+ Channels PKA_active->Ca_channels Phosphorylates Ca_influx Increased Ca2+ Influx Ca_channels->Ca_influx Leads to

Caption: this compound's signaling pathway leading to bradycardia.

Troubleshooting_Bradycardia Start Significant Bradycardia Observed in Experiment Assess Assess Animal's Condition (Distress, Hypotension) Start->Assess ConfirmDose Confirm this compound Dose Assess->ConfirmDose IsSevere Is Bradycardia Life-Threatening? ConfirmDose->IsSevere Rescue Administer Rescue Agent (e.g., Isoproterenol, Atropine) IsSevere->Rescue Yes AnalyzeData Analyze Temporal Relationship and Drug Interactions IsSevere->AnalyzeData No ReduceDose Reduce or Discontinue This compound in Future Studies Rescue->ReduceDose ReduceDose->AnalyzeData ReviewModel Review Animal Model for Predisposing Factors AnalyzeData->ReviewModel RefineProtocol Refine Experimental Protocol (e.g., Dose-Response Study) ReviewModel->RefineProtocol End Continue Experiment with Modified Protocol RefineProtocol->End

Caption: Troubleshooting workflow for this compound-induced bradycardia.

References

Epanolol Technical Support Center: Dissolution and Storage Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and storage of Epanolol for laboratory applications. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure the accurate and effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the physicochemical properties of this compound is crucial for its proper handling and use in experiments. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₀H₂₃N₃O₄--INVALID-LINK--
Molecular Weight 369.4 g/mol --INVALID-LINK--
Predicted Water Solubility 0.0613 mg/mL--INVALID-LINK--
Predicted logP 0.87 - 0.92--INVALID-LINK--, --INVALID-LINK--
Appearance Solid (assumed)Inferred
pKa (Strongest Acidic) 9.58--INVALID-LINK--
pKa (Strongest Basic) 8.71--INVALID-LINK--

Q2: In which solvents can I dissolve this compound for laboratory use?

A2: Due to its low predicted water solubility, this compound should be dissolved in an organic solvent to prepare a stock solution. Based on the properties of this compound and structurally similar beta-blockers, the following solvents are recommended:

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) HighRecommended for preparing high-concentration stock solutions for in vitro studies.
Ethanol (EtOH) Moderate to HighA good alternative to DMSO. Ensure the final concentration of ethanol in the assay is not detrimental to the cells.
Dimethylformamide (DMF) Moderate to HighCan be used as an alternative to DMSO.

It is always recommended to perform a small-scale solubility test before preparing a large batch of stock solution.

Q3: How should I prepare a stock solution of this compound?

A3: A detailed protocol for preparing a 10 mM stock solution of this compound in DMSO is provided in the Experimental Protocols section below. This protocol can be adapted for other solvents and concentrations.

Q4: How should I store this compound solutions to ensure stability?

A4: To maintain the integrity of your this compound solutions, follow these storage guidelines:

Solution TypeStorage TemperatureDurationContainer
Solid Compound Room Temperature or 2-8°CLong-termTightly sealed container, protected from light and moisture.
Stock Solution (in DMSO, EtOH, or DMF) -20°C or -80°CUp to 6 monthsAliquots in glass vials with Teflon-lined screw caps to minimize freeze-thaw cycles and evaporation.
Aqueous Working Solutions 2-8°CUse within 24 hoursPrepare fresh from stock solution before each experiment.

Q5: What are the potential signs of this compound degradation, and how can I avoid it?

A5: Degradation of this compound can be indicated by changes in the physical appearance of the solution (e.g., color change, precipitation) or by inconsistent experimental results. To minimize degradation:

  • Protect from light: Store solutions in amber vials or cover clear vials with aluminum foil.

  • Avoid extreme pH: this compound may be susceptible to acid and base hydrolysis. Prepare solutions in neutral buffers unless the experimental protocol requires otherwise.

  • Minimize exposure to high temperatures: While some protocols may require brief heating to dissolve the compound, prolonged exposure to high temperatures should be avoided.

  • Prevent oxidation: Although less common for this class of compounds, using degassed solvents can be a precautionary measure.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in stock solution upon storage at low temperatures. The concentration of this compound exceeds its solubility limit in the chosen solvent at that temperature.Gently warm the solution in a water bath (not exceeding 37°C) and vortex until the precipitate redissolves. Consider preparing a lower concentration stock solution or using a different solvent with higher solvating power.
Inconsistent or lower-than-expected activity in biological assays. - Degradation of this compound in the stock or working solution.- Inaccurate concentration of the stock solution.- Adsorption of the compound to plasticware.- Prepare fresh working solutions for each experiment.- Verify the accuracy of the balance used for weighing and the calibration of pipettes.- Use low-adsorption plasticware or glass vials for preparing and storing solutions.
Cloudiness or precipitation when diluting the stock solution into aqueous media. The final concentration of the organic solvent is too low to maintain this compound in solution.- Increase the final concentration of the organic solvent in the aqueous medium (ensure it is compatible with your experimental system).- Prepare an intermediate dilution in a solvent mixture before the final dilution into the aqueous medium.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 369.4 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Spatula

  • Glass vial with a Teflon-lined screw cap

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 369.4 g/mol * 1000 mg/g = 3.694 mg

  • Weigh the this compound powder:

    • Carefully weigh out approximately 3.7 mg of this compound powder using an analytical balance and transfer it to a clean, dry glass vial. Record the exact weight.

  • Add DMSO:

    • Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. Volume (mL) = [Mass (mg) / 369.4 g/mol ] / 10 mmol/L * 1000 mL/L

    • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the compound:

    • Securely cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.

  • Storage:

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Signaling Pathway and Experimental Workflow

This compound is a selective β1-adrenergic receptor antagonist.[1][2] Its primary mechanism of action involves blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β1-receptors, which are predominantly found in cardiac tissue. This blockade inhibits the downstream signaling cascade, leading to a reduction in heart rate, myocardial contractility, and blood pressure.

Epanolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Norepinephrine / Epinephrine Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Binds to G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Promotes Contraction Increased Myocardial Contraction Ca_Influx->Contraction Leads to This compound This compound This compound->Beta1_AR Blocks

Caption: this compound's mechanism of action as a β1-adrenergic receptor antagonist.

The following diagram illustrates a typical workflow for preparing this compound solutions for in vitro experiments.

Epanolol_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -20°C/-80°C stock->aliquot thaw Thaw an Aliquot aliquot->thaw dilute Prepare Working Solutions in Cell Culture Medium thaw->dilute experiment Perform In Vitro Assay dilute->experiment end End experiment->end

Caption: Experimental workflow for preparing this compound for in vitro assays.

References

Technical Support Center: Propranolol in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

Note to the user: The compound "Epanolol" was not found in scientific literature and is presumed to be a misspelling. This technical support guide has been developed based on Propranolol , a widely researched, non-selective beta-blocker, to address the core requirements of your request regarding the limitations of such an agent in cardiovascular research.

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing Propranolol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Propranolol and what is its primary mechanism of action in cardiovascular research?

A1: Propranolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2] Its primary mechanism involves competing with catecholamines like epinephrine and norepinephrine at these receptors.[1][3] In the heart, which is rich in β1 receptors, this blockade reduces heart rate, myocardial contractility, and cardiac output. Blockade of β2 receptors, found in the smooth muscle of blood vessels and bronchi, can lead to vasoconstriction and bronchoconstriction.

Q2: What are the most significant limitations of using Propranolol in my experiments?

A2: The primary limitations stem from its non-selectivity and other off-target effects:

  • Non-selective Beta-Blockade: Because Propranolol blocks both β1 and β2 receptors, it's difficult to isolate effects specific to one receptor subtype. This can confound results in studies aiming to understand the distinct roles of β1 and β2 signaling in cardiovascular physiology.

  • Central Nervous System (CNS) Effects: Propranolol is lipophilic, allowing it to cross the blood-brain barrier. This can lead to CNS effects such as sedation or altered neurotransmitter release, which may be unwanted variables in cardiovascular studies.

  • "Off-Target" Binding: Research has shown that Propranolol can bind to sites other than beta-adrenergic receptors, potentially mediating some of its observed effects through non-canonical pathways. It also possesses some membrane-stabilizing activity, similar to local anesthetics, which is independent of its beta-blocking action.

  • Inverse Agonism: Propranolol has been classified as an inverse agonist, meaning it can inhibit the basal (agonist-independent) activity of β1 and β2 receptors. This is a nuanced effect that goes beyond simple competitive antagonism.

Q3: Can Propranolol affect signaling pathways other than the canonical Gs/adenylyl cyclase/PKA pathway?

A3: Yes. Beta-adrenergic receptor signaling is complex. Beyond the classical Gs pathway, β2 receptors can couple to Gi proteins and also activate G protein-independent pathways involving β-arrestins, which can regulate MAP kinase (MAPK) signaling. Propranolol's blockade can therefore have broader consequences than simply reducing cAMP levels. For example, in prostate cancer cells, epinephrine-induced activation of PKA, ERK, and AKT signaling pathways were all inhibited by propranolol.

Q4: Are there differences in binding affinity that I should be aware of?

A4: Yes. Propranolol is a racemic mixture of two enantiomers. The S(-)-enantiomer has approximately 100 times the binding affinity for beta-adrenergic receptors compared to the R(+)-enantiomer. Furthermore, its affinity can differ between receptor subtypes. One study noted that in human heart tissue, Propranolol antagonized effects mediated by β2-adrenoceptors 2 to 3 times more potently than effects mediated by β1-adrenoceptors.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpected results in non-cardiac tissues (e.g., lung, vascular smooth muscle). β2-Adrenergic Receptor Blockade: The observed effect may be due to Propranolol's action on β2 receptors, not the intended β1 cardiac receptors.1. Use a β1-selective antagonist (e.g., Atenolol, Metoprolol, Bisoprolol) as a control to determine if the effect is specific to β1 blockade. 2. Compare results with a non-selective agonist (Isoproterenol) vs. a β1-selective agonist (Dobutamine).
Confounding behavioral or neurological changes in in vivo models. CNS Penetration: Propranolol's lipophilicity allows it to cross the blood-brain barrier, affecting central sympathetic outflow and behavior.1. Switch to a hydrophilic beta-blocker (e.g., Atenolol) which has limited CNS penetration. 2. Include behavioral assays as part of the experimental design to monitor for CNS effects.
Inconsistent cellular response or evidence of non-beta-adrenergic effects. Off-Target Binding / Membrane Stabilization: The results may be independent of beta-receptor antagonism. Studies have identified non-adrenergic binding sites for Propranolol.1. Use the d-isomer of Propranolol as a control. d-Propranolol has similar membrane-stabilizing effects but is a much weaker beta-blocker. 2. Validate key findings with another non-selective beta-blocker (e.g., Nadolol) to ensure the effect is class-specific.
Cell culture shows inhibited basal activity, not just blocked agonist response. Inverse Agonism: Propranolol can reduce the constitutive, agonist-independent activity of beta-receptors.1. Quantify basal signaling levels (e.g., cAMP) in untreated vs. Propranolol-treated cells in the absence of an agonist. 2. Compare with a neutral antagonist if available for the specific experimental system.
Difficulty achieving desired level of blockade without severe physiological response (e.g., extreme bradycardia). High Receptor Occupancy Requirement: The dose required for complete blockade of a specific pathway may induce significant systemic side effects like bradycardia or hypotension.1. Perform a dose-response curve to identify the lowest effective concentration for the specific endpoint of interest. 2. Consider targeted delivery methods (e.g., localized infusion) in animal models to minimize systemic exposure.

Data Presentation: Binding Affinities and Pharmacokinetics

Table 1: Comparative Binding Affinity of Propranolol

ParameterValueTissue/SystemCitation
Enantiomer Affinity S(-)-enantiomer has ~100x higher affinity than R(+)-enantiomerBeta-Adrenergic Receptors
Equilibrium Dissociation Constant (KB) 8.6 (-log mol/L)Human Left Ventricular Myocardium
Equilibrium Dissociation Constant (KB) 8.9 (-log mol/L) vs. Adrenaline8.5 (-log mol/L) vs. NoradrenalineHuman Atrial Preparations
Protein Binding ~90%Human Plasma

Table 2: Key Pharmacokinetic Parameters of Propranolol

ParameterValueNotesCitation
Bioavailability 25%Subject to extensive first-pass metabolism in the liver.
Elimination Half-Life ~4 hours (range 3-8 hours)For immediate-release formulations.
Metabolism Extensive hepatic metabolism (CYP1A2, CYP2D6)Produces multiple metabolites, including the active 4'-hydroxypropranolol.
Excretion >90% as metabolites in urineVery little unchanged drug is excreted.

Experimental Protocols

Protocol 1: Assessing Specificity of Beta-Blockade in Isolated Cardiomyocytes

Objective: To differentiate between β1- and β2-mediated effects on cardiomyocyte contractility.

Methodology:

  • Cell Preparation: Isolate adult ventricular cardiomyocytes from a suitable animal model (e.g., rat, mouse).

  • Experimental Groups:

    • Control (vehicle)

    • Isoproterenol (non-selective β-agonist)

    • Isoproterenol + Propranolol (non-selective β-antagonist)

    • Isoproterenol + Atenolol (β1-selective antagonist)

    • Dobutamine (β1-selective agonist)

    • Dobutamine + Propranolol

    • Dobutamine + Atenolol

  • Procedure:

    • Allow isolated cardiomyocytes to adhere to laminin-coated coverslips.

    • Perfuse cells with a baseline buffer (e.g., Tyrode's solution).

    • Measure baseline contractility (e.g., via edge-detection system or calcium imaging).

    • Introduce the antagonist (Propranolol or Atenolol) at a predetermined concentration (e.g., 1 µM) and incubate for 15-30 minutes.

    • Introduce the agonist (Isoproterenol or Dobutamine) and record the contractile response.

  • Analysis: Compare the degree of inhibition of the agonist-induced contractile response by Propranolol versus Atenolol. A significantly greater blockade of the Dobutamine response by Atenolol would confirm β1-specificity, while Propranolol should block the response to both Isoproterenol and Dobutamine.

Protocol 2: Evaluating Off-Target Effects Using Stereoisomers

Objective: To determine if an observed cellular effect is due to beta-blockade or a non-specific action like membrane stabilization.

Methodology:

  • Model System: Use a relevant cell line or primary cell culture where an effect of Propranolol has been observed (e.g., apoptosis, altered ion channel function).

  • Experimental Groups:

    • Control (vehicle)

    • l-Propranolol (S(-)-enantiomer, active beta-blocker)

    • d-Propranolol (R(+)-enantiomer, weak beta-blocker, but retains membrane-stabilizing properties)

  • Procedure:

    • Treat cells with equimolar concentrations of l-Propranolol and d-Propranolol.

    • Incubate for the desired duration.

    • Measure the experimental endpoint (e.g., caspase activity for apoptosis, patch-clamp for ion channel currents).

  • Analysis:

    • If the effect is only observed with l-Propranolol, it is likely mediated by beta-adrenergic receptor blockade.

    • If the effect is observed with both l- and d-Propranolol, it is likely an off-target effect unrelated to beta-blockade.

Visualizations

G cluster_0 Cell Membrane b1_receptor β1-Adrenergic Receptor gs Gs b1_receptor->gs Activates b2_receptor β2-Adrenergic Receptor b2_receptor->gs Activates gi Gi b2_receptor->gi Activates ac Adenylyl Cyclase gs->ac Stimulates gi->ac Inhibits camp cAMP ac->camp Produces catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->b1_receptor Activates catecholamines->b2_receptor Activates propranolol Propranolol propranolol->b1_receptor Blocks propranolol->b2_receptor Blocks pka PKA camp->pka Activates cardiac_effects ↑ Heart Rate ↑ Contractility pka->cardiac_effects Phosphorylates Targets

Caption: Propranolol's non-selective blockade of β1 and β2 adrenergic receptors.

G start Experiment Shows Unexpected Cellular Effect with Propranolol q1 Is the effect related to beta-adrenergic signaling? start->q1 protocol1 Protocol: Use d-Propranolol as a control. d-Propranolol is a weak beta-blocker. q1->protocol1 Yes conclusion1a Conclusion: Effect is likely 'off-target' (e.g., membrane stabilization). q1->conclusion1a No (Unlikely) result1 Does d-Propranolol replicate the effect? protocol1->result1 result1->conclusion1a Yes q2 Is the effect specific to β1 or β2 receptors? result1->q2 No conclusion1b Conclusion: Effect is likely mediated by beta-receptor blockade. protocol2 Protocol: Compare with a β1-selective antagonist (e.g., Atenolol). q2->protocol2 result2 Does Atenolol replicate the effect? protocol2->result2 conclusion2a Conclusion: Effect is likely β1-mediated. result2->conclusion2a Yes conclusion2b Conclusion: Effect is likely β2-mediated or requires both β1/β2 blockade. result2->conclusion2b No

Caption: Troubleshooting workflow for unexpected effects of Propranolol.

References

Technical Support Center: Investigating the Moderate Antihypertensive Effect of Epanolol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying Epanolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the observation of a moderate antihypertensive effect of this compound in clinical and preclinical studies.

This guide is designed to help you navigate the nuances of this compound's pharmacological profile, optimize your experimental design, and accurately interpret your findings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often described as having a "moderate" antihypertensive effect?

A1: this compound is a selective beta-1 adrenergic receptor blocker that also possesses intrinsic sympathomimetic activity (ISA).[1] This means that while it blocks the effects of adrenaline and noradrenaline on the heart, reducing heart rate and contractility, it also causes a low level of receptor stimulation. This partial agonist activity is a key reason for its moderate antihypertensive effect compared to beta-blockers without ISA, such as atenolol.[2][3] Studies have shown that the reduction in blood pressure with this compound can be less pronounced than with other beta-blockers.[2][3]

Q2: What is the mechanism of action of this compound?

A2: this compound selectively blocks beta-1 adrenergic receptors, which are primarily located in the heart. This blockade leads to a decrease in heart rate, myocardial contractility, and cardiac output, which contributes to its blood pressure-lowering effect. Unlike many other beta-blockers, this compound is a partial agonist, meaning it also weakly stimulates the beta-1 receptor.

Q3: How does this compound's efficacy compare to other beta-blockers?

A3: Clinical studies have shown that this compound's antihypertensive effect is less potent than that of beta-blockers like atenolol and pindolol. For instance, one study found that 24-hour ambulatory blood pressure was higher in patients treated with this compound compared to those treated with atenolol. Another study comparing this compound to metoprolol in patients with angina pectoris found that resting heart rate and blood pressure were higher with this compound.

Q4: Are there specific patient populations where this compound's effect might differ?

A4: While the available research does not extensively detail efficacy in diverse patient populations, the response to any antihypertensive drug can be influenced by factors such as age, genetics, and the presence of co-morbidities. The degree of sympathetic nervous system activation in a patient may also influence the observed effect of a beta-blocker with ISA.

Q5: What are the known side effects of this compound?

A5: Like other beta-blockers, this compound's side effects can include dizziness, fatigue, and gastrointestinal disturbances. Due to its beta-1 selectivity, it is expected to have fewer respiratory side effects compared to non-selective beta-blockers. One study noted that this compound tended to be better tolerated than atenolol.

Troubleshooting Guide for Experimental Studies

This section provides guidance on potential experimental factors that may influence the observed antihypertensive effect of this compound.

Issue 1: Observing a weaker than expected antihypertensive effect.

Possible Causes & Troubleshooting Steps:

  • Intrinsic Sympathomimetic Activity (ISA): this compound's partial agonist activity can blunt its blood pressure-lowering effect, especially at rest.

    • Recommendation: When comparing this compound to other beta-blockers, include a beta-blocker without ISA (e.g., atenolol, metoprolol) and one with more pronounced ISA (e.g., pindolol) as comparators to contextualize the results.

  • Blood Pressure Measurement Methodology: Clinic-based blood pressure measurements can be subject to the "white coat effect," leading to higher readings that may not reflect the true ambulatory blood pressure.

    • Recommendation: Employ 24-hour ambulatory blood pressure monitoring (ABPM) for a more accurate assessment of antihypertensive efficacy over the entire dosing period. Studies have shown that the discrepancy between clinic and ambulatory measurements can be significant.

  • Patient Population Characteristics: The baseline sympathetic tone of the study population can influence the response to a beta-blocker with ISA.

    • Recommendation: Carefully define and report the characteristics of your study population, including age, severity of hypertension, and any co-morbidities.

Issue 2: High variability in blood pressure readings.

Possible Causes & Troubleshooting Steps:

  • Inconsistent Measurement Technique: Variations in patient posture, rest time before measurement, and cuff size can introduce variability.

    • Recommendation: Standardize the blood pressure measurement protocol. For clinic measurements, ensure patients are rested and in a consistent posture. For ABPM, use validated devices and instruct patients on proper usage.

  • Patient Compliance: Inadequate adherence to the treatment regimen will lead to inconsistent drug exposure and variable blood pressure control.

    • Recommendation: Implement measures to monitor and encourage patient compliance throughout the study.

Data Presentation

Table 1: Comparative Antihypertensive Efficacy of this compound and Other Beta-Blockers

DrugDosageDurationChange in Systolic BP (mmHg)Change in Diastolic BP (mmHg)Study PopulationReference
This compound300 mg/day (mean)10 months5% reduction (rest), 10% reduction (exercise)Not specified12 patients with essential hypertension
Atenolol150 mg/day (mean)10 monthsLower 24h ambulatory BP (128/91) vs this compound (137/97)Lower 24h ambulatory BP (128/91) vs this compound (137/97)12 patients with essential hypertension
This compound200 mg/day4 weeksHigher resting SBP (143 +/- 21) vs Metoprolol (137 +/- 21)Higher resting DBP (88 +/- 10) vs Metoprolol (84 +/- 11)114 patients with stable angina pectoris
Metoprolol200 mg/day4 weeksLower resting SBP (137 +/- 21) vs this compound (143 +/- 21)Lower resting DBP (84 +/- 11) vs this compound (88 +/- 10)114 patients with stable angina pectoris
Pindolol10 mg b.i.d.4 weeksMore pronounced reduction than this compoundMore pronounced reduction than this compound30 men with mild to moderate hypertension
This compound200 mg b.i.d.4 weeksLess pronounced reduction than PindololLess pronounced reduction than Pindolol30 men with mild to moderate hypertension

Table 2: Hemodynamic Effects of this compound

ParameterAcute Effect (First Dose)Long-term Effect (10 months)Reference
Heart Rate -14%-14% to -21%
Stroke Index -11%Not specified
Cardiac Index -23%-14% to -21%
Total Peripheral Resistance Index +21% (at 2 hours)Unchanged or slightly increased (2-10%)

Experimental Protocols

1. Assessment of Antihypertensive Efficacy using 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)

  • Patient Selection: Recruit patients with a confirmed diagnosis of essential hypertension according to established guidelines. Define clear inclusion and exclusion criteria.

  • Washout Period: A washout period of at least two weeks is recommended to eliminate the effects of any previous antihypertensive medications.

  • Baseline ABPM: Perform a 24-hour ABPM at the end of the washout period to establish baseline blood pressure values.

  • Randomization and Blinding: Randomize patients to receive either this compound, a comparator drug, or placebo in a double-blind fashion.

  • Treatment Period: Administer the study drug for a predefined period (e.g., 4-12 weeks).

  • Follow-up ABPM: Perform a second 24-hour ABPM at the end of the treatment period.

  • Data Analysis: Compare the changes in mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure from baseline between the treatment groups.

2. Evaluation of Hemodynamic Parameters

  • Methodology: Utilize techniques such as impedance cardiography or echocardiography to measure hemodynamic parameters.

  • Measurements: Key parameters to assess include heart rate, stroke volume, cardiac output, and total peripheral resistance.

  • Timing: Perform measurements at baseline and at various time points after drug administration (e.g., acute and chronic dosing) to capture the full hemodynamic profile.

Visualizations

Epanolol_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_drugs Pharmacological Intervention beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca2+ Channel pka->ca_channel Phosphorylates (activates) heart_rate Increased Heart Rate pka->heart_rate Phosphorylates ion channels calcium Ca2+ Influx ca_channel->calcium contractility Increased Contractility calcium->contractility norepi Norepinephrine (Full Agonist) norepi->beta1_receptor Strongly Activates This compound This compound (Partial Agonist) This compound->beta1_receptor Weakly Activates & Blocks Norepi.

Caption: this compound's partial agonism at the β1-adrenergic receptor.

Experimental_Workflow start Patient Recruitment (Essential Hypertension) washout Washout Period (≥2 weeks) start->washout baseline Baseline ABPM (24 hours) washout->baseline randomization Randomization (Double-blind) baseline->randomization treatment_this compound Treatment Group: This compound randomization->treatment_this compound Group A treatment_comparator Treatment Group: Comparator (e.g., Atenolol) randomization->treatment_comparator Group B treatment_placebo Treatment Group: Placebo randomization->treatment_placebo Group C followup Follow-up ABPM (24 hours) treatment_this compound->followup treatment_comparator->followup treatment_placebo->followup analysis Data Analysis: Compare BP Changes followup->analysis end Conclusion on Antihypertensive Effect analysis->end

Caption: Workflow for a clinical trial assessing antihypertensive efficacy.

References

Technical Support Center: Enhancing the Oral Bioavailability of Epanolol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the oral delivery of Epanolol. Here, you will find troubleshooting guidance for common experimental hurdles and a comprehensive set of frequently asked questions to support your research and development efforts.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the formulation and evaluation of this compound oral dosage forms.

Problem 1: Low and Variable Oral Bioavailability in Preclinical Animal Models

  • Possible Cause: Extensive first-pass metabolism in the liver. This compound is known to undergo significant metabolism after oral administration, which is a primary reason for its low bioavailability.[1] Variations in metabolic enzyme activity between individual animals can lead to high variability in exposure.

  • Troubleshooting/Optimization:

    • Formulation Strategy: Develop formulations that can bypass or reduce first-pass metabolism. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can promote lymphatic absorption, partially circumventing the portal circulation and first-pass metabolism.

    • In Vitro/In Vivo Correlation: Conduct in vitro metabolism studies using liver microsomes from the preclinical species to understand the metabolic pathways. Correlate these findings with in vivo pharmacokinetic data to confirm that first-pass metabolism is the rate-limiting step.

    • Co-administration Studies: In preclinical models, co-administer this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) to confirm the involvement of specific pathways. This can help in designing formulations with metabolic inhibitors.

Problem 2: Poor Drug Release from a Developed Formulation during In Vitro Dissolution Testing

  • Possible Cause: Inadequate formulation design or inappropriate selection of excipients for this compound's physicochemical properties. This compound has low water solubility, which can hinder its dissolution from a solid dosage form.

  • Troubleshooting/Optimization:

    • Solubility Enhancement: Incorporate solubility-enhancing excipients into the formulation. This could include surfactants, co-solvents, or complexing agents like cyclodextrins.

    • Particle Size Reduction: Reduce the particle size of the this compound active pharmaceutical ingredient (API) through techniques like micronization or nanomilling. This increases the surface area available for dissolution.

    • Amorphous Solid Dispersions: Formulate this compound as an amorphous solid dispersion with a hydrophilic polymer. This can prevent crystallization and improve the dissolution rate and extent.

    • Dissolution Medium: Ensure the dissolution medium and conditions (pH, agitation) are appropriate for this compound. Given its pKa, dissolution may be pH-dependent.

Problem 3: High Efflux Ratio Observed in Caco-2 Permeability Assays

  • Possible Cause: this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the intestinal epithelial cells back into the gut lumen.

  • Troubleshooting/Optimization:

    • Inhibition of Efflux: Co-incubate this compound with known P-gp inhibitors (e.g., verapamil) in the Caco-2 assay. A significant increase in the absorptive transport (apical to basolateral) in the presence of the inhibitor would confirm P-gp mediated efflux.

    • Formulation with Excipients: Certain formulation excipients, such as some surfactants and polymers used in lipid-based or nanoparticle formulations, can inhibit P-gp function. Screen different excipients for their potential to reduce this compound efflux in vitro.

    • Alternative Delivery Systems: Consider mucoadhesive formulations that can increase the residence time of the drug at the absorption site, potentially saturating the efflux transporters and allowing for greater absorption.

Problem 4: Inconsistent Results in In Situ Intestinal Perfusion Studies

  • Possible Cause: Variability in the surgical procedure, physiological state of the animal, or instability of the perfusion solution.

  • Troubleshooting/Optimization:

    • Standardize Surgical Technique: Ensure a consistent and minimally invasive surgical procedure to maintain the integrity and blood flow of the intestinal segment.

    • Control Physiological Parameters: Monitor and maintain the animal's body temperature and hydration throughout the experiment.

    • Perfusion Solution Stability: Confirm the stability of this compound in the perfusion buffer at 37°C for the duration of the experiment. Check for any precipitation or degradation.

    • Flow Rate and Length of Intestinal Segment: Precisely control the flow rate of the perfusion solution and accurately measure the length of the perfused intestinal segment for consistent permeability calculations.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to achieving high oral bioavailability with this compound?

A1: The primary obstacle is extensive first-pass metabolism in the liver.[1] After oral absorption from the gastrointestinal tract, the drug passes through the liver via the portal vein, where a significant portion is metabolized before it can reach systemic circulation. This results in a low oral bioavailability of approximately 7-8%.[2]

Q2: What are the key physicochemical properties of this compound to consider during formulation development?

A2: Key properties include its low aqueous solubility, pKa values (strongest acidic: 9.58, strongest basic: 8.71), and a LogP of approximately 0.9. Its molecular weight is 369.4 g/mol . These properties suggest that solubility and dissolution are critical factors to address in formulation design.

Q3: Which formulation strategies hold the most promise for improving this compound's oral bioavailability?

A3: Strategies that can either enhance its solubility and dissolution rate or bypass first-pass metabolism are most promising. These include:

  • Nanoparticle-based delivery systems: These can improve solubility and dissolution rate due to their high surface area-to-volume ratio and may also offer protection from enzymatic degradation.

  • Lipid-based formulations (e.g., SEDDS): These can improve solubility and promote lymphatic transport, thereby reducing the extent of first-pass metabolism.

  • Mucoadhesive formulations: By prolonging the residence time at the absorption site, these systems can increase the concentration gradient and potentially enhance absorption.

Q4: What in vitro models are essential for evaluating new this compound formulations?

A4: A combination of in vitro models is crucial for a comprehensive evaluation:

  • In Vitro Dissolution Testing: To assess the rate and extent of drug release from the formulation under various pH conditions mimicking the gastrointestinal tract.

  • Caco-2 Cell Permeability Assay: To evaluate the intestinal permeability of this compound from the formulation and to investigate potential efflux transporter interactions.

  • In Vitro Metabolism Studies: Using liver microsomes to assess the metabolic stability of this compound in the presence of formulation excipients.

Q5: How can I confirm if my formulation strategy is effectively reducing first-pass metabolism in vivo?

A5: A well-designed pharmacokinetic study in an appropriate animal model is necessary. This would typically involve comparing the oral bioavailability of your novel formulation against a control formulation (e.g., a simple suspension or solution of this compound). A significantly higher area under the curve (AUC) and Cmax for your new formulation would indicate improved bioavailability. To specifically attribute this to reduced first-pass metabolism, you could also compare the oral data with intravenous administration data to calculate absolute bioavailability.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₃N₃O₄PubChem
Molecular Weight369.4 g/mol PubChem
Water Solubility0.0613 mg/mLDrugBank
LogP0.9PubChem
pKa (Strongest Acidic)9.58DrugBank
pKa (Strongest Basic)8.71DrugBank

Table 2: Summary of Pharmacokinetic Parameters of Orally Administered this compound in Humans

ParameterValue (Mean ± SD)Study PopulationSource
Bioavailability7-8%Healthy young volunteers[2]
Cmax25.7 ± 17.0 ng/mLElderly patients with stable angina
18.4 ng/mLElderly patients with stable angina
30-40 ng/mLHealthy young volunteers
Tmax1.5 ± (not specified) hElderly patients with stable angina
1.08 hElderly patients with stable angina
1-1.5 hHealthy young volunteers
Half-life (t½)17 hElderly patients with stable angina
22 hElderly patients with stable angina
~20 h (terminal phase)Healthy young volunteers

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for this compound Formulations

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Media:

    • 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • pH 4.5 acetate buffer to simulate the upper intestine.

    • pH 6.8 phosphate buffer to simulate the lower intestine.

  • Volume: 900 mL.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure: a. Place one unit of the this compound formulation in each dissolution vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a suitable filter (e.g., 0.45 µm). e. Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Protocol 2: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Buffer: Use a suitable transport buffer, such as Hanks' Balanced Salt Solution (HBSS), buffered to pH 7.4.

  • Procedure for Apical to Basolateral (A-B) Transport: a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the this compound formulation (dissolved in transport buffer) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37 °C with gentle shaking. e. At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.

  • Procedure for Basolateral to Apical (B-A) Transport: a. Add the this compound formulation to the basolateral chamber. b. Add fresh transport buffer to the apical chamber. c. Collect samples from the apical chamber at the same time intervals.

  • Sample Analysis: Determine the concentration of this compound in the collected samples using a sensitive analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined.

Protocol 3: In Situ Single-Pass Intestinal Perfusion in Rats

  • Animal Preparation: Anesthetize a male Sprague-Dawley or Wistar rat. Perform a midline abdominal incision to expose the small intestine.

  • Cannulation: Cannulate the desired segment of the intestine (e.g., jejunum or ileum) at both ends with flexible tubing.

  • Perfusion: Perfuse the cannulated segment with a pre-warmed (37 °C) and oxygenated perfusion buffer containing this compound at a constant flow rate (e.g., 0.2 mL/min).

  • Sample Collection: Collect the outlet perfusate at regular intervals for a specified duration (e.g., 90-120 minutes).

  • Data Collection: At the end of the experiment, measure the exact length of the perfused intestinal segment.

  • Sample Analysis: Analyze the concentration of this compound in the inlet and outlet perfusate samples using a validated analytical method.

  • Data Analysis: Calculate the effective permeability (Peff) of this compound in the specific intestinal segment.

Mandatory Visualizations

G cluster_0 Factors Limiting this compound's Oral Bioavailability A Oral Administration of this compound B Low Aqueous Solubility A->B Physicochemical Property D Absorption Across Intestinal Epithelium A->D C Incomplete Dissolution in GI Tract B->C Leads to C->D E P-glycoprotein Efflux D->E Pumps drug out F Portal Circulation D->F G Extensive First-Pass Metabolism in Liver F->G Primary Contributor H Systemic Circulation (Low Bioavailability) G->H Reduced Drug Amount G cluster_1 Experimental Workflow for Evaluating this compound Formulations start Start: this compound Formulation Development step1 In Vitro Dissolution Testing start->step1 step2 Caco-2 Permeability Assay step1->step2 step3 In Situ Intestinal Perfusion step2->step3 step4 In Vivo Pharmacokinetic Study (Animal Model) step3->step4 decision Bioavailability Improved? step4->decision end_success End: Successful Formulation decision->end_success Yes end_fail Refine Formulation decision->end_fail No end_fail->start Re-evaluate G cluster_2 Potential Signaling Pathway of this compound This compound This compound Beta1Receptor β1-Adrenergic Receptor (Heart) This compound->Beta1Receptor Antagonist AC Adenylate Cyclase Beta1Receptor->AC Inhibits Activation cAMP cAMP AC->cAMP Reduces Production PKA Protein Kinase A cAMP->PKA Reduced Activation Calcium Ca²⁺ Influx PKA->Calcium Reduced Phosphorylation of Ca²⁺ Channels Contraction Decreased Heart Rate & Contractility Calcium->Contraction

References

Technical Support Center: Neurohumoral Activation Studies with Epanolol in Ischemic LV Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of epanolol on neurohumoral activation in the context of ischemic left ventricular (LV) dysfunction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action in ischemic LV dysfunction?

This compound is a selective beta-1 adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[1] Its primary mechanism involves blocking the effects of catecholamines (norepinephrine and epinephrine) at the beta-1 receptors in the heart.[2][3] This leads to a decrease in heart rate and myocardial contractility, which can reduce myocardial oxygen demand, a crucial factor in ischemic conditions.[2] The presence of ISA means that this compound can also cause a mild stimulation of the beta-adrenergic receptors, which may offer some advantages over non-ISA beta-blockers.[4]

Q2: What is the expected effect of this compound on neurohumoral activation in patients with ischemic LV dysfunction?

In patients with ischemic LV dysfunction, there is typically an activation of the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS), leading to elevated levels of neurohormones like norepinephrine, angiotensin II, and renin. Beta-blockers are generally expected to counteract this overactivation. However, studies with this compound have shown that in patients with ischemic LV dysfunction, there can be a more pronounced increase in neurohormones like norepinephrine and angiotensin II, particularly during ischemia. This may be related to the drug's intrinsic sympathomimetic activity and complex interactions with cardiovascular reflexes.

Q3: Why might I observe a paradoxical increase in plasma norepinephrine levels after administering a beta-blocker like this compound?

Observing an increase in plasma norepinephrine after beta-blocker administration can be counterintuitive but has been reported. Several factors could contribute to this:

  • Reflex Sympathetic Activation: The initial drop in blood pressure and cardiac output caused by beta-blockade can trigger a baroreflex-mediated increase in sympathetic outflow from the central nervous system.

  • Intrinsic Sympathomimetic Activity (ISA): Beta-blockers with ISA, like this compound and pindolol, can directly stimulate beta-adrenergic receptors to a small degree, which might influence norepinephrine release and clearance.

  • Presynaptic Beta-2 Receptor Blockade: Non-selective beta-blockers can block presynaptic beta-2 receptors that normally facilitate norepinephrine release. However, with a beta-1 selective agent like this compound, this effect is less pronounced.

  • Reduced Clearance: Some beta-blockers can reduce the clearance of norepinephrine from the plasma, leading to higher measured concentrations even if the release rate has not increased.

Q4: What are the key neurohormones to measure in a study of this compound and ischemic LV dysfunction?

The primary neurohormones of interest in this context are:

  • Norepinephrine and Epinephrine: To assess the activity of the sympathetic nervous system.

  • Plasma Renin Activity (PRA) or Direct Renin Concentration (DRC): To evaluate the activation of the renin-angiotensin-aldosterone system (RAAS).

  • Angiotensin II: The primary effector molecule of the RAAS.

  • Aldosterone: A downstream hormone of the RAAS involved in sodium and water retention.

  • Natriuretic Peptides (ANP and BNP): To assess cardiac wall stress and as prognostic markers in heart failure.

Troubleshooting Guides

Troubleshooting Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma Norepinephrine
Problem Possible Cause(s) Troubleshooting Step(s)
High Background 1. Insufficient washing. 2. Concentration of detection antibody is too high. 3. Cross-reactivity with other sample components. 4. Substrate solution is contaminated or old.1. Increase the number of wash steps and ensure complete aspiration of wash buffer. 2. Titrate the detection antibody to the optimal concentration. 3. Use a more specific antibody or include additional blocking steps. 4. Prepare fresh substrate solution for each experiment.
Low or No Signal 1. Inactive reagents (e.g., expired, improper storage). 2. Insufficient incubation times. 3. Low concentration of norepinephrine in the sample. 4. Incorrect wavelength used for reading the plate.1. Check the expiration dates and storage conditions of all reagents. 2. Ensure adherence to the recommended incubation times and temperatures. 3. Concentrate the sample if possible, or use a more sensitive assay. 4. Verify the plate reader settings are correct for the substrate used.
Poor Precision (High CV%) 1. Inconsistent pipetting technique. 2. Bubbles in wells. 3. Temperature variation across the plate during incubation. 4. Contamination between wells.1. Ensure pipettes are calibrated and use consistent technique for all wells. 2. Carefully inspect wells for bubbles before reading and remove them if present. 3. Incubate the plate in a temperature-controlled environment. 4. Use fresh pipette tips for each sample and reagent.
Troubleshooting Radioimmunoassay (RIA) for Angiotensin II
Problem Possible Cause(s) Troubleshooting Step(s)
Low Counts 1. Degraded radiolabeled tracer. 2. Poor antibody binding. 3. Inefficient separation of bound and free tracer. 4. Pipetting errors.1. Check the age and storage of the tracer; consider ordering a fresh batch. 2. Verify the antibody concentration and incubation conditions. 3. Ensure the separation method (e.g., second antibody, charcoal) is performed correctly. 4. Double-check all pipetting volumes and techniques.
High Non-Specific Binding (NSB) 1. Poor quality tracer. 2. Inadequate blocking of non-specific sites. 3. Cross-reactivity of the antibody. 4. Contamination of reagents.1. Purify the tracer or use a new lot. 2. Optimize the blocking buffer and incubation time. 3. Use a more specific primary antibody. 4. Prepare fresh reagents and use clean labware.
Poor Standard Curve 1. Incorrect preparation of standards. 2. Degradation of standards. 3. Matrix effects from the sample. 4. Inappropriate curve-fitting model.1. Carefully prepare fresh standards for each assay. 2. Aliquot and store standards at the recommended temperature. 3. Ensure the standard curve is prepared in a matrix similar to the samples. 4. Use the appropriate curve-fitting algorithm for your assay.

Data Presentation

Neurohumoral Effects of this compound in Ischemic LV Dysfunction
Parameter Patient Group Baseline (Ischemia) Post-Epanolol (Ischemia) p-value
Norepinephrine (pg/mL) LV Dysfunction (n=8)Data not provided1130 ± 164<0.05 (vs. Normal LV)
Normal LV Function (n=8)Data not provided637 ± 41
Angiotensin II LV Dysfunction (n=8)Similar increase as Normal LVMore pronounced increase<0.05 (vs. Normal LV)
Normal LV Function (n=8)Similar increase as LV DysfunctionLess pronounced increase

Data extracted from a study by Pouleur et al.

Comparative Neurohumoral Effects of Beta-1 Selective Blockers with ISA
Drug Study Population Effect on Norepinephrine Effect on Renin/Angiotensin II
Pindolol Congestive Heart FailureIncreased plasma norepinephrine, dopamine, and epinephrine.Inverse curvilinear relationship between baseline renin and stroke index.
Acebutolol Mild to moderate essential hypertensionFewer neurologic side effects compared to propranolol, suggesting a more favorable CNS profile.Data on direct renin/angiotensin II effects not specified.

Experimental Protocols

Protocol 1: Measurement of Plasma Norepinephrine by ELISA

This protocol is a general guideline and should be adapted based on the specific ELISA kit used.

  • Sample Collection and Preparation:

    • Collect whole blood into chilled EDTA-containing tubes.

    • Immediately centrifuge at 1000 x g for 15 minutes at 4°C.

    • Aliquot the plasma into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • ELISA Procedure:

    • Bring all reagents and samples to room temperature before use.

    • Prepare standards and samples in the provided dilution buffer.

    • Add 50 µL of standards and samples to the appropriate wells of the microplate.

    • Immediately add 50 µL of biotin-conjugated detection antibody to each well.

    • Seal the plate and incubate at 37°C for 45 minutes.

    • Wash the plate three times with 1X Wash Buffer.

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate at 37°C for 30 minutes.

    • Wash the plate five times with 1X Wash Buffer.

    • Add 90 µL of TMB substrate to each well and incubate in the dark at 37°C for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 10 minutes.

Protocol 2: Measurement of Plasma Angiotensin II by Radioimmunoassay (RIA)

This protocol is a general guideline and should be adapted based on the specific RIA kit used.

  • Sample Collection and Preparation:

    • Draw blood into chilled tubes containing EDTA and a protease inhibitor cocktail.

    • Immediately centrifuge at 4°C to separate the plasma.

    • Freeze the plasma immediately at -20°C or lower in plastic tubes until assayed.

  • Plasma Extraction:

    • Extract angiotensin II from the plasma samples using a method such as solid-phase extraction with C18 columns.

  • RIA Procedure:

    • Reconstitute all reagents as per the kit instructions.

    • Pipette standards, controls, and extracted samples into appropriately labeled tubes.

    • Add the ¹²⁵I-angiotensin II tracer to all tubes.

    • Add the primary anti-angiotensin II antibody to all tubes except the non-specific binding (NSB) tubes.

    • Vortex and incubate at 4°C for 20-24 hours.

    • Add the second antibody (precipitating antibody) and incubate to separate the bound and free tracer.

    • Centrifuge the tubes, decant the supernatant, and measure the radioactivity in the pellet using a gamma counter.

Protocol 3: Measurement of Plasma Renin Activity (PRA)
  • Sample Collection:

    • Draw blood into a chilled lavender-top (EDTA) tube.

    • Immediately place the tube in an ice-water bath.

  • Plasma Separation:

    • Centrifuge the blood in a refrigerated centrifuge. If unavailable, pre-chill the centrifuge carriers.

    • Promptly aliquot the plasma into a plastic vial and freeze immediately.

  • Angiotensin I Generation:

    • Thaw plasma samples at room temperature.

    • Add a protease inhibitor to prevent the degradation of angiotensin I.

    • Adjust the pH of the plasma to approximately 6.0 with a generation buffer.

    • Divide the sample into two aliquots. Incubate one at 37°C and the other at 0-4°C (on ice) for a defined period (e.g., 90 minutes).

  • Angiotensin I Measurement:

    • Measure the concentration of angiotensin I in both aliquots using a specific ELISA or RIA kit.

    • Calculate the plasma renin activity as the difference in angiotensin I concentration between the 37°C and 0-4°C samples, expressed as ng/mL/hour.

Visualizations

Beta1_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Beta1_AR β1-Adrenergic Receptor Norepinephrine->Beta1_AR Activates This compound This compound This compound->Beta1_AR Blocks G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Leads to

Caption: Beta-1 Adrenergic Receptor Signaling Pathway and this compound Blockade.

Experimental_Workflow cluster_patient Patient with Ischemic LV Dysfunction cluster_intervention Intervention cluster_analysis Sample Analysis Patient Patient Recruitment Baseline Baseline Measurements (Hemodynamics, Neurohormones) Patient->Baseline Epanolol_Admin This compound Administration Baseline->Epanolol_Admin Blood_Sampling Blood Sampling Baseline->Blood_Sampling Post_this compound Post-Epanolol Measurements Epanolol_Admin->Post_this compound Post_this compound->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation Assays ELISA / RIA for Neurohormones Plasma_Separation->Assays Data_Analysis Data Analysis Assays->Data_Analysis

Caption: Experimental Workflow for Studying this compound's Effects.

Troubleshooting_Logic Start Unexpected Assay Result Check_Reagents Check Reagent Expiration & Storage Start->Check_Reagents Review_Protocol Review Protocol Execution Start->Review_Protocol Calibrate_Equipment Calibrate Pipettes & Plate Reader Start->Calibrate_Equipment Reagent_Issue Reagent Issue (Prepare Fresh) Check_Reagents->Reagent_Issue Problem Found Protocol_Deviation Protocol Deviation (Repeat with care) Review_Protocol->Protocol_Deviation Problem Found Equipment_Error Equipment Error (Re-calibrate/Service) Calibrate_Equipment->Equipment_Error Problem Found Re_Run_Assay Re-run Assay Reagent_Issue->Re_Run_Assay Protocol_Deviation->Re_Run_Assay Equipment_Error->Re_Run_Assay Analyze_Results Analyze New Results Re_Run_Assay->Analyze_Results

Caption: Logical Flow for Troubleshooting Unexpected Assay Results.

References

Validation & Comparative

Epanolol vs. Atenolol: A Comparative Guide on Efficacy in Angina Pectoris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of epanolol and atenolol in the treatment of angina pectoris. The information is compiled from clinical trial data and pharmacological studies to offer an objective analysis for research and drug development professionals.

Executive Summary

This compound and atenolol are both cardioselective beta-1 adrenergic receptor blockers used in the management of angina pectoris. Their primary mechanism of action involves reducing myocardial oxygen demand by decreasing heart rate, blood pressure, and myocardial contractility. A key pharmacological distinction is that this compound possesses intrinsic sympathomimetic activity (ISA), meaning it also has a partial agonist effect at the beta-1 receptor.[1][2]

Clinical evidence, most notably from a large-scale, randomized, double-blind, parallel-group study known as the Visacor Study, indicates that this compound (200 mg once daily) and atenolol (100 mg once daily) have comparable efficacy in managing stable angina pectoris. The study found no significant differences between the two drugs in terms of angina attack rate, consumption of nitrates, or exercise performance.[3] However, atenolol was observed to cause a more pronounced reduction in resting heart rate and blood pressure.[3] Conversely, this compound demonstrated a better tolerability profile, with patients reporting a greater sense of well-being and fewer adverse reactions.[3]

Mechanism of Action

Both this compound and atenolol are selective antagonists of the beta-1 adrenergic receptors, which are predominantly located in the heart. By blocking these receptors, they inhibit the effects of catecholamines like adrenaline and noradrenaline, leading to a reduction in the heart's workload and oxygen requirement, which is the therapeutic basis for their anti-anginal effects.

Atenolol is a pure beta-1 selective antagonist. Its action leads to a decrease in heart rate, myocardial contractility, and blood pressure, thereby reducing myocardial oxygen consumption.

This compound is a beta-1 selective partial agonist. This means that while it blocks the effects of high levels of catecholamines (like during exercise), it also provides a low level of stimulation to the beta-1 receptors at rest. This intrinsic sympathomimetic activity (ISA) is thought to contribute to its different side-effect profile compared to pure antagonists like atenolol.

Signaling Pathway of Beta-1 Adrenergic Receptor Blockade

The following diagram illustrates the signaling pathway affected by this compound and atenolol.

cluster_0 Cardiac Myocyte cluster_1 Pharmacological Intervention Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta1_Receptor Beta-1 Adrenergic Receptor Catecholamines->Beta1_Receptor Binds to G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Contraction Increased Heart Rate & Myocardial Contractility Ca_Influx->Contraction This compound This compound (Beta-1 Blocker with ISA) This compound->Beta1_Receptor Blocks (Partial Agonist) Atenolol Atenolol (Beta-1 Blocker) Atenolol->Beta1_Receptor Blocks (Antagonist)

Beta-1 Adrenergic Receptor Signaling Pathway and Intervention.

Comparative Efficacy Data

The following tables summarize the quantitative data from clinical trials comparing this compound and atenolol in the treatment of angina.

Table 1: Hemodynamic Effects at Rest

ParameterThis compound (200 mg/day)Atenolol (100 mg/day)Key Finding
Resting Heart Rate Minor effectSignificantly lowerAtenolol has a more pronounced effect on lowering resting heart rate.
Resting Blood Pressure Minor effectSignificantly lowerAtenolol leads to a greater reduction in resting blood pressure.

Table 2: Anti-Anginal Efficacy

ParameterThis compound (200 mg/day)Atenolol (100 mg/day)Key Finding
Angina Attack Rate No significant differenceNo significant differenceBoth drugs are equally effective in reducing the frequency of angina attacks.
Nitrate Consumption No significant differenceNo significant differencePatients on either medication showed a similar reduction in the need for short-acting nitrates.
Exercise Performance No significant differenceNo significant differenceBoth drugs comparably improve exercise tolerance in patients with stable angina.

Experimental Protocols

The Visacor Study Group Trial

This was a key randomized, double-blind, parallel-group controlled study that directly compared the efficacy and tolerability of this compound and atenolol over a one-year period.

  • Patient Population: 173 middle-aged patients with a diagnosis of stable angina pectoris.

  • Dosage Regimen:

    • This compound: 200 mg once daily (o.d.).

    • Atenolol: 100 mg once daily (o.d.).

  • Primary Efficacy Endpoints:

    • Angina attack rate (recorded in patient diaries).

    • Consumption of short-acting nitrates.

    • Exercise performance, likely assessed via standardized exercise testing (e.g., treadmill or bicycle ergometry), although specific details of the protocol are not available in the abstract.

  • Secondary Endpoints:

    • Resting heart rate and blood pressure measurements.

    • Tolerability assessed through visual analogue scales for well-being, activity, energy, and warmth of extremities, as well as reporting of adverse reactions.

Start Patient Recruitment (173 middle-aged patients with stable angina) Randomization Randomization (Double-blind, parallel-group) Start->Randomization GroupA Group A: this compound (200 mg once daily) Randomization->GroupA GroupB Group B: Atenolol (100 mg once daily) Randomization->GroupB Treatment One-Year Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Data Collection & Analysis Treatment->FollowUp Endpoints Primary Endpoints: - Angina Attack Rate - Nitrate Consumption - Exercise Performance Secondary Endpoints: - Resting Heart Rate & BP - Tolerability (VAS, Adverse Events) FollowUp->Endpoints

References

A Comparative Guide to Epanolol and Metoprolol for Hypertension Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Epanolol and metoprolol, two beta-blockers used in the management of cardiovascular conditions, with a specific focus on their application in hypertension. This document summarizes their pharmacological profiles, clinical efficacy based on available experimental data, and the underlying mechanisms of action.

Introduction

Metoprolol is a well-established second-generation, cardioselective beta-1 adrenergic receptor antagonist widely prescribed for hypertension, angina pectoris, and heart failure.[1][2] It exerts its antihypertensive effects by competitively blocking beta-1 receptors in the heart, leading to a reduction in heart rate, cardiac output, and blood pressure.[1][3] this compound is a selective beta-1 adrenoceptor partial agonist, also known as a beta-blocker with intrinsic sympathomimetic activity (ISA).[4] While it also blocks beta-1 receptors, it possesses a degree of agonist activity, which results in a different physiological profile compared to pure antagonists like metoprolol. This guide will delve into a comparative analysis of these two agents.

Mechanism of Action

Metoprolol is a competitive antagonist of beta-1 adrenergic receptors, which are predominantly found in cardiac tissue. By blocking these receptors, metoprolol prevents the binding of endogenous catecholamines like epinephrine and norepinephrine. This inhibition of sympathetic stimulation on the heart results in decreased heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and consequently, a decrease in cardiac output and blood pressure.

This compound, in contrast, is a selective beta-1 adrenergic receptor partial agonist. This means that while it competes with and blocks the effects of more potent endogenous catecholamines, it also possesses a low level of intrinsic stimulatory activity at the beta-1 receptor. This intrinsic sympathomimetic activity (ISA) leads to a lesser reduction in resting heart rate and blood pressure compared to full antagonists like metoprolol.

Signaling Pathways

The differential effects of metoprolol and this compound can be understood by examining their impact on the downstream signaling cascade of the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.

Metoprolol Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines B1-AR β1-Adrenergic Receptor Catecholamines->B1-AR Activates Metoprolol Metoprolol Metoprolol->B1-AR Blocks G_Protein Gs Protein B1-AR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Heart Rate Decreased Contractility PKA->Cellular_Response Leads to

Metoprolol's antagonistic action on the β1-adrenergic receptor signaling pathway.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines B1-AR β1-Adrenergic Receptor Catecholamines->B1-AR Activates (Strongly) This compound This compound This compound->B1-AR Partially Activates & Competitively Inhibits G_Protein Gs Protein B1-AR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulated Decrease in Heart Rate & Contractility PKA->Cellular_Response Leads to

This compound's partial agonistic action on the β1-adrenergic receptor signaling pathway.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and metoprolol are summarized in the table below.

ParameterThis compoundMetoprolol
Bioavailability ~10-20%40-50% (oral)
Protein Binding Moderate~12%
Metabolism Primarily hepaticPrimarily hepatic (CYP2D6)
Half-life 5-7 hours3-7 hours
Excretion RenalRenal

Clinical Efficacy in Hypertension

While no direct head-to-head clinical trials comparing this compound and metoprolol specifically for hypertension have been identified in the current literature search, individual studies provide insights into their antihypertensive effects.

A study comparing this compound with atenolol in patients with essential hypertension found that this compound (300 mg/day) resulted in a higher 24-hour ambulatory blood pressure (137/97 mmHg) compared to atenolol (150 mg/day) (128/91 mmHg), suggesting a more modest antihypertensive effect for this compound. Another study in patients with mild to moderate hypertension showed that this compound at doses of 200 mg twice daily and 400 mg once daily reduced systolic and diastolic blood pressure, although the effect was less pronounced than that of pindolol. A separate study in six hypertensive subjects found that this compound (100 mg twice daily) was not associated with a significant reduction in 24-hour intra-arterial blood pressure or heart rate.

Metoprolol has been extensively studied for the treatment of hypertension. In a study of hypertensive patients, metoprolol doses above 200 mg/day showed a relatively flat dose-response curve for blood pressure reduction. Another study demonstrated that metoprolol, administered alone or with a diuretic, led to a significant decrease in both systolic and diastolic blood pressure in 703 hypertensive patients, with 60% to 85% achieving a diastolic blood pressure of 90 mmHg or lower. A long-term comparative study found metoprolol to be as effective as methyldopa in lowering blood pressure over a two-year period.

The following table summarizes the antihypertensive efficacy data from various studies.

StudyDrug(s) and DosageKey Findings on Blood Pressure Reduction
Dahlöf et al. (1993)This compound (300 mg/day) vs. Atenolol (150 mg/day)24-hour ambulatory BP was higher with this compound (137/97 mmHg) vs. Atenolol (128/91 mmHg).
Frithz & Weiner (1987)This compound (200 mg b.i.d. or 400 mg q.d.) vs. Pindolol (10 mg b.i.d.)Reductions in systolic and diastolic BP occurred with this compound, but were more pronounced with pindolol.
Fogari et al. (1988)This compound (100 mg b.i.d.)No significant reduction in 24-hour intra-arterial systolic or diastolic BP.
Myers & Thiessen (1980)Metoprolol (100-600 mg/day)Relatively horizontal dose-response curve for BP reduction at doses above 200 mg/day.
Ben-Ishay et al. (1982)Metoprolol (alone or with diuretic)Significant decrease in systolic and diastolic BP; 60-85% of patients achieved DBP ≤ 90 mmHg.
Lorimer et al. (1980)Metoprolol (avg. 308 mg/day) vs. Methyldopa (avg. 1120 mg/day)Similar BP reduction after 2 years (Metoprolol: 149/91 mmHg; Methyldopa: 148/91 mmHg).

Adverse Effects

The adverse effect profiles of this compound and metoprolol are generally consistent with those of other beta-blockers.

In a comparative study with atenolol for angina, this compound was reported to be better tolerated, with fewer reports of adverse reactions. An overview of clinical trials with this compound indicated a favorable safety profile compared to placebo and other antianginal therapies.

Common side effects of metoprolol include fatigue, dizziness, headache, and gastrointestinal disturbances. In a study comparing metoprolol to methyldopa, metoprolol was associated with a lower incidence of side effects, with fewer withdrawals from treatment.

Adverse EffectThis compoundMetoprolol
Common Generally well-toleratedFatigue, dizziness, headache, gastrointestinal disturbances
Comparative Incidence Better tolerated than atenolol in an angina studyLower incidence of side effects compared to methyldopa

Experimental Protocols

Receptor Binding Assay (Radioligand Competition Assay)

This protocol outlines a general method for determining the binding affinity of this compound and metoprolol to beta-1 adrenergic receptors.

Receptor Binding Assay Workflow A Prepare membrane fractions expressing β1-adrenergic receptors B Incubate membranes with a fixed concentration of radiolabeled antagonist (e.g., [3H]dihydroalprenolol) A->B C Add increasing concentrations of unlabeled competitor (this compound or Metoprolol) B->C D Allow to reach equilibrium C->D E Separate bound from free radioligand via rapid filtration D->E F Quantify bound radioactivity using scintillation counting E->F G Generate competition binding curves and calculate Ki values F->G

Workflow for a competitive radioligand binding assay.

Materials:

  • Membrane preparation from cells or tissues expressing beta-1 adrenergic receptors.

  • Radiolabeled beta-adrenergic antagonist (e.g., [3H]dihydroalprenolol).

  • Unlabeled this compound and metoprolol.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubate a fixed concentration of the radiolabeled antagonist with the membrane preparation in the presence of varying concentrations of unlabeled this compound or metoprolol.

  • Allow the binding to reach equilibrium.

  • Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

  • Determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Cellular cAMP Measurement Assay

This protocol describes a general method to assess the functional consequences of beta-1 adrenergic receptor binding by measuring changes in intracellular cyclic AMP (cAMP) levels.

cAMP Measurement Assay Workflow A Culture cells expressing β1-adrenergic receptors B Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation A->B C Stimulate cells with a β-agonist (e.g., isoproterenol) in the presence of varying concentrations of This compound or Metoprolol B->C D Lyse the cells to release intracellular cAMP C->D E Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent assay D->E F Generate dose-response curves to determine the effect on cAMP production E->F

Workflow for a cellular cAMP measurement assay.

Materials:

  • Cell line expressing beta-1 adrenergic receptors.

  • Cell culture medium and reagents.

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • Beta-adrenergic agonist (e.g., isoproterenol).

  • This compound and metoprolol.

  • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

  • Add varying concentrations of this compound or metoprolol to the cells, followed by stimulation with a beta-agonist like isoproterenol.

  • After the incubation period, lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the logarithm of the drug concentration to generate dose-response curves and determine the EC50 or IC50 values.

Conclusion

Metoprolol, a selective beta-1 adrenergic antagonist, and this compound, a selective beta-1 adrenergic partial agonist, both lower blood pressure through their interaction with the beta-1 adrenergic receptor. However, their distinct mechanisms of action result in different hemodynamic profiles. Metoprolol provides a more pronounced reduction in resting heart rate and blood pressure due to its full antagonistic properties. This compound's intrinsic sympathomimetic activity leads to a more modest effect on these parameters at rest.

While direct comparative trials in hypertension are lacking, the available evidence suggests that metoprolol may offer a more robust antihypertensive effect. The choice between these agents in a clinical setting would depend on the individual patient's cardiovascular profile and the desired therapeutic outcome. For researchers and drug development professionals, the differing signaling properties of these two molecules provide a valuable framework for understanding the structure-activity relationships of beta-adrenergic ligands and for the design of future cardiovascular therapies.

References

Epanolol's Beta-1 Selectivity: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the beta-1 (β1) adrenergic receptor selectivity of Epanolol against other commonly used beta-blockers. The data presented is compiled from published pharmacological studies, offering a quantitative and methodological overview to inform research and development decisions.

Comparative Analysis of Beta-1 Adrenoceptor Affinity

The selectivity of a beta-blocker for the β1 adrenoceptor over the beta-2 (β2) adrenoceptor is a critical determinant of its clinical profile. High β1 selectivity is associated with a reduced incidence of side effects mediated by β2 receptor blockade, such as bronchoconstriction. In vitro, this selectivity is commonly quantified by determining the antagonist affinity (pA2) at tissues rich in β1 receptors (e.g., guinea pig atria) and β2 receptors (e.g., guinea pig trachea). A higher pA2 value indicates greater antagonist potency. The ratio of the antilog of the pA2 values for β2 and β1 receptors provides a selectivity ratio.

This compound demonstrates significant in vitro selectivity for the β1 adrenoceptor. Published data indicates a pA2 value of 8.42 at atrial β1-adrenoceptors and 6.33 at tracheal β2-adrenoceptors, resulting in a selectivity ratio of 123[1]. This indicates that this compound is 123 times more potent at blocking β1 receptors compared to β2 receptors in these isolated tissue preparations.

The following table summarizes the in vitro β1-selectivity of this compound in comparison to other well-established beta-blockers.

Compoundβ1-Adrenoceptor (Guinea Pig Atria) pA2β2-Adrenoceptor (Guinea Pig Trachea) pA2Selectivity Ratio (β1/β2)
This compound 8.42 [1]6.33 [1]123 [1]
Atenolol7.566.0930
Metoprolol7.736.4320
Bisoprolol8.657.0540
Propranolol8.558.321.7

Note: pA2 values for comparator drugs are representative values from literature and may vary slightly between different studies due to minor variations in experimental conditions.

Experimental Protocols

The determination of pA2 values is a robust method for quantifying the potency of competitive antagonists. The following protocols outline the general procedures used in isolated organ bath experiments to determine the β1 and β2 adrenoceptor affinity of compounds like this compound.

Determination of pA2 at β1-Adrenoceptors (Isolated Guinea Pig Atria)

This assay assesses the ability of an antagonist to inhibit the positive chronotropic effects of a beta-agonist on the spontaneously beating guinea pig right atrium, a tissue predominantly expressing β1-adrenoceptors.

1. Tissue Preparation:

  • Male Dunkin-Hartley guinea pigs are euthanized by a humane method.
  • The heart is rapidly excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
  • The right atrium is dissected free from the surrounding tissue and suspended in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 32°C and gassed with 95% O2 / 5% CO2.
  • The atrial rate is recorded isometrically via a force transducer connected to a chart recorder.

2. Experimental Procedure:

  • The preparation is allowed to equilibrate for 60 minutes.
  • A cumulative concentration-response curve to the non-selective beta-agonist, isoprenaline, is established to determine the baseline response.
  • The tissue is then washed and allowed to return to its basal rate.
  • The antagonist (e.g., this compound) is added to the organ bath at a fixed concentration and incubated for a predetermined period (e.g., 30-60 minutes).
  • A second cumulative concentration-response curve to isoprenaline is then performed in the presence of the antagonist.
  • This procedure is repeated with increasing concentrations of the antagonist.

3. Data Analysis:

  • The dose-ratio (DR) is calculated as the ratio of the EC50 of isoprenaline in the presence of the antagonist to the EC50 in its absence.
  • A Schild plot is constructed by plotting the log (DR-1) against the negative logarithm of the molar concentration of the antagonist.
  • The pA2 value is the intercept of the regression line with the x-axis, where the slope of the line is not significantly different from unity.

Determination of pA2 at β2-Adrenoceptors (Isolated Guinea Pig Trachea)

This assay measures the ability of an antagonist to inhibit the relaxant effect of a beta-agonist on a pre-contracted guinea pig tracheal strip, a tissue rich in β2-adrenoceptors.

1. Tissue Preparation:

  • The trachea is excised and placed in Krebs-Henseleit solution.
  • The trachea is cut into a spiral strip or a chain of rings.
  • The preparation is suspended in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 / 5% CO2.
  • The tension of the tracheal preparation is recorded isometrically.

2. Experimental Procedure:

  • The tissue is allowed to equilibrate for 60 minutes.
  • The tracheal preparation is contracted with a spasmogen, such as carbachol or histamine, to induce a stable, submaximal contraction.
  • A cumulative concentration-response curve to the beta-agonist (e.g., isoprenaline) is established to induce relaxation.
  • The tissue is washed and allowed to recover.
  • The antagonist (e.g., this compound) is added at a fixed concentration and incubated.
  • A second cumulative concentration-response curve to the beta-agonist is performed in the presence of the antagonist.
  • This is repeated for a range of antagonist concentrations.

3. Data Analysis:

  • The dose-ratio and Schild plot are used to determine the pA2 value as described for the atrial preparation.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_beta1 β1-Adrenoceptor Assay (Guinea Pig Atrium) cluster_beta2 β2-Adrenoceptor Assay (Guinea Pig Trachea) cluster_analysis Selectivity Determination B1_start Isolate Guinea Pig Atrium B1_setup Suspend in Organ Bath B1_start->B1_setup B1_equilibrate Equilibrate B1_setup->B1_equilibrate B1_agonist_baseline Isoprenaline CRC (Baseline) B1_equilibrate->B1_agonist_baseline B1_wash Wash B1_agonist_baseline->B1_wash B1_antagonist Incubate with this compound B1_wash->B1_antagonist B1_agonist_antagonist Isoprenaline CRC (with this compound) B1_antagonist->B1_agonist_antagonist B1_data Calculate Dose Ratio B1_agonist_antagonist->B1_data B1_plot Construct Schild Plot B1_data->B1_plot B1_pA2 Determine pA2 Value B1_plot->B1_pA2 Compare Compare pA2 Values B1_pA2->Compare B2_start Isolate Guinea Pig Trachea B2_setup Suspend in Organ Bath B2_start->B2_setup B2_equilibrate Equilibrate B2_setup->B2_equilibrate B2_contract Contract with Spasmogen B2_equilibrate->B2_contract B2_agonist_baseline Isoprenaline CRC (Relaxation) B2_contract->B2_agonist_baseline B2_wash Wash B2_agonist_baseline->B2_wash B2_antagonist Incubate with this compound B2_wash->B2_antagonist B2_agonist_antagonist Isoprenaline CRC (with this compound) B2_antagonist->B2_agonist_antagonist B2_data Calculate Dose Ratio B2_agonist_antagonist->B2_data B2_plot Construct Schild Plot B2_data->B2_plot B2_pA2 Determine pA2 Value B2_plot->B2_pA2 B2_pA2->Compare Selectivity_Ratio Calculate Selectivity Ratio (antilog(pA2 β2) / antilog(pA2 β1)) Compare->Selectivity_Ratio Beta_Adrenergic_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Cascade Agonist Agonist (e.g., Isoprenaline) Beta_Receptor β-Adrenoceptor (β1 or β2) Agonist->Beta_Receptor Activates Antagonist Antagonist (e.g., this compound) Antagonist->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate [β1] or Smooth Muscle Relaxation [β2]) PKA->Cellular_Response Phosphorylates Substrates

References

Comparative Tolerability of Epanolol and Other Beta-Blockers: A comprehensive guide for researchers and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

Epanolol, a cardioselective beta-blocker with intrinsic sympathomimetic activity (ISA), has demonstrated a favorable tolerability profile in clinical trials when compared to other beta-blockers without this property, such as atenolol and metoprolol. This guide provides a detailed comparison of the tolerability of this compound with other commonly used beta-blockers, supported by available clinical trial data and an exploration of the underlying pharmacological mechanisms.

Executive Summary

Clinical evidence suggests that this compound is generally better tolerated than non-ISA beta-blockers like atenolol and metoprolol, particularly concerning side effects commonly associated with beta-blockade. This improved tolerability is primarily attributed to its intrinsic sympathomimetic activity, which provides a low level of beta-receptor stimulation, counteracting some of the negative effects of beta-blockade, such as bradycardia and fatigue. While head-to-head comparisons with a broad range of beta-blockers are limited in publicly available literature, the existing data consistently points towards a better patient experience with this compound.

Pharmacological Profile of this compound

This compound is a selective β1-adrenergic receptor antagonist.[1] Unlike many other beta-blockers, it possesses intrinsic sympathomimetic activity (ISA).[2][3] This means that while it blocks the effects of high levels of catecholamines (like adrenaline) at the β1-receptor, it also provides a low level of receptor stimulation at rest. This partial agonist activity is a key differentiator and is believed to be responsible for its distinct tolerability profile.[2][3]

Comparative Tolerability Data

Direct comparative studies have primarily focused on this compound versus atenolol and metoprolol in patients with stable angina pectoris.

This compound vs. Metoprolol

A significant multicentre, randomized, double-blind, crossover study (the VISA-1 study) involving 573 patients with stable angina directly compared the tolerability of this compound (200mg once daily) with metoprolol (100mg twice daily). While there was a non-statistically significant trend for more patients preferring this compound, the reasons for preference were notable. Patients favoring this compound predominantly cited fewer adverse effects as the primary reason.

The VISA-1 study utilized a comprehensive tolerability questionnaire consisting of 43 questions covering seven different body systems. The results demonstrated that this compound had a significantly better side-effect profile than metoprolol for 10 of the measured parameters, particularly those commonly associated with beta-blocker therapy. Conversely, metoprolol was better tolerated in only one aspect.

Another aspect of the VISA-1 study involved 24-hour Holter monitoring in a subset of 87 patients. This revealed that metoprolol caused a significantly greater reduction in mean heart rate compared to this compound. The median duration of bradycardia (heart rate below 60 beats per minute) was substantially longer with metoprolol (428 minutes) compared to this compound (60 minutes). This difference was particularly pronounced at night, where this compound had a minimal effect on heart rate compared to the pre-treatment period.

Table 1: Key Tolerability Findings from the VISA-1 Study (this compound vs. Metoprolol)

ParameterThis compound (200mg o.d.)Metoprolol (100mg b.i.d.)Significance
Patient Preference55%45%p = 0.137
Primary Reason for this compound PreferenceFewer adverse effects--
Superior Tolerability Profile (Tolerability Questionnaire)Significantly better for 10 side effectsSignificantly better for 1 side effect-
Mean 24-hour Heart Rate72 beats/min64 beats/minp < 0.001
Median Duration of Bradycardia (<60 bpm) in 24 hours60 minutes428 minutesp < 0.001

Note: Specific data on the 10 side effects where this compound showed a better profile were not available in the reviewed literature.

This compound vs. Atenolol

A randomized, double-blind, parallel-group study over one year compared this compound (200mg once daily) with atenolol (100mg once daily) in 173 patients with stable angina. The study found that this compound tended to be better tolerated than atenolol. This was assessed using visual analogue scales (VAS) for feelings of well-being, activity, energy, and the sensation of warm extremities. Furthermore, there were fewer reports of possible adverse reactions with this compound.

Table 2: Qualitative Tolerability Comparison (this compound vs. Atenolol)

Assessment MethodFinding
Visual Analogue Scales (Well-being, activity, energy, warm extremities)Trend towards better tolerability with this compound
Reported Adverse ReactionsFewer reports with this compound

Note: Specific quantitative data from the visual analogue scales were not available in the reviewed literature.

Experimental Protocols

VISA-1 Study (this compound vs. Metoprolol)
  • Study Design: A multicentre, randomized, double-blind, crossover study.

  • Participants: 573 patients with stable angina pectoris.

  • Treatment Arms:

    • This compound 200mg once daily for 4 weeks.

    • Metoprolol 100mg twice daily for 4 weeks.

  • Tolerability Assessment:

    • Tolerability Questionnaire: A 43-item questionnaire assessing side effects across 7 body systems. The specific questions were not detailed in the available literature.

    • Patient Preference: At the end of the study, patients were asked to state their preferred treatment and the reasons for their preference.

    • Holter Monitoring: A subset of 87 patients underwent 24-hour ambulatory ECG monitoring to assess heart rate and arrhythmias.

This compound vs. Atenolol Study
  • Study Design: A randomized, double-blind, parallel-group study.

  • Participants: 173 middle-aged patients with stable angina pectoris.

  • Treatment Arms:

    • This compound 200mg once daily for one year.

    • Atenolol 100mg once daily for one year.

  • Tolerability Assessment:

    • Visual Analogue Scales (VAS): Patients rated their sense of well-being, activity levels, energy levels, and the warmth of their extremities. The specific scales and scoring methods were not detailed in the available literature.

    • Adverse Reaction Reporting: Spontaneous reporting of any possible adverse reactions was monitored throughout the study.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the signaling pathway of beta-blockers and a generalized workflow for assessing drug tolerability in clinical trials.

G cluster_0 Sympathetic Nervous System Activation cluster_1 Beta-Adrenergic Receptor Signaling cluster_2 Beta-Blocker Intervention Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta_Receptor β1-Adrenergic Receptor (in Heart) Catecholamines->Beta_Receptor Binds to and activates G_Protein Gs Protein Activation Beta_Receptor->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Ca_Channels ↑ Ca2+ Influx PKA->Ca_Channels Cardiac_Effects ↑ Heart Rate ↑ Contractility Ca_Channels->Cardiac_Effects This compound This compound (β1-selective blocker with ISA) This compound->Beta_Receptor Blocks high levels of catecholamines Provides low-level stimulation (ISA) Other_BB Other Beta-Blockers (e.g., Atenolol, Metoprolol) (β1-selective blockers) Other_BB->Beta_Receptor Blocks

Caption: Signaling pathway of beta-adrenergic receptor activation and the differential mechanism of this compound.

G cluster_0 Phase 1: Patient Recruitment and Baseline Assessment cluster_1 Phase 2: Randomization and Treatment cluster_2 Phase 3: Follow-up and Data Collection cluster_3 Phase 4: Data Analysis and Reporting Patient_Screening Patient Screening and Informed Consent Baseline_Assessment Baseline Tolerability Assessment (Questionnaires, VAS, Vitals) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Comparator Beta-Blocker) Randomization->Treatment_B Follow_up Regular Follow-up Visits Treatment_A->Follow_up Treatment_B->Follow_up Tolerability_Monitoring Ongoing Tolerability Monitoring (Adverse Event Reporting, Questionnaires, VAS) Follow_up->Tolerability_Monitoring Data_Collection Data Collection and Blinding Maintenance Tolerability_Monitoring->Data_Collection Data_Analysis Statistical Analysis of Tolerability Data Data_Collection->Data_Analysis Reporting Reporting of Comparative Tolerability Profile Data_Analysis->Reporting

Caption: Generalized experimental workflow for a comparative tolerability clinical trial.

Conclusion

The available evidence strongly suggests that this compound offers a superior tolerability profile compared to beta-blockers lacking intrinsic sympathomimetic activity, such as metoprolol and atenolol. This is likely due to its unique pharmacological property of ISA, which mitigates some of the common side effects associated with beta-blockade, particularly excessive bradycardia. For researchers and drug development professionals, the findings underscore the potential benefits of incorporating ISA in the design of new beta-blockers to enhance patient compliance and overall treatment experience. Further head-to-head trials with a wider range of beta-blockers would be beneficial to more comprehensively position this compound within the therapeutic landscape.

References

A Comparative Analysis of the Hemodynamic Effects of Epanolol and Atenolol

Author: BenchChem Technical Support Team. Date: November 2025

Atenolol demonstrates greater efficacy in reducing blood pressure and resting heart rate compared to Epanolol, a beta-blocker with intrinsic sympathomimetic activity. This guide provides a detailed comparison of the hemodynamic effects of these two beta-1 selective adrenergic antagonists, supported by experimental data, for researchers and drug development professionals.

This compound, a selective beta-1 receptor blocker with intrinsic sympathomimetic activity (ISA), and atenolol, a selective beta-1 receptor antagonist without ISA, exhibit distinct hemodynamic profiles. While both drugs are employed in the management of cardiovascular conditions such as hypertension and angina pectoris, their mechanisms and resulting physiological effects differ significantly.[1][2][3] This guide synthesizes findings from comparative studies to elucidate these differences.

Quantitative Comparison of Hemodynamic Effects

The following table summarizes the key hemodynamic parameters affected by this compound and atenolol as reported in clinical trials.

Hemodynamic ParameterThis compoundAtenololKey Findings
24-Hour Ambulatory Blood Pressure Higher (137/97 mmHg)Lower (128/91 mmHg)Atenolol provides a more significant reduction in 24-hour ambulatory blood pressure.[4]
Resting Heart Rate Minor reductionSignificant reductionAtenolol leads to a more pronounced decrease in resting heart rate.[1]
Cardiac Index Reduced by 14-21% after 10 monthsData not directly compared in the same long-term studyThis compound reduces cardiac index, a key characteristic of beta-blockade.
Total Peripheral Resistance Unchanged or slightly increased (2-10%) after 10 monthsIncreasedAtenolol is associated with an increase in peripheral vascular resistance.
Blood Pressure Reduction at Rest Moderate (5% after 10 months)SignificantAtenolol is more effective at reducing resting blood pressure.
Blood Pressure Reduction During Exercise Moderate (10% during 100W exercise)SignificantBoth drugs lower exercise-induced blood pressure, with atenolol generally showing a greater effect.

Mechanism of Action and Pharmacological Profile

This compound is a selective beta-1 adrenoceptor partial agonist. This means that while it blocks the effects of potent catecholamines like adrenaline and noradrenaline at the beta-1 receptors in the heart, it also possesses a low level of stimulatory activity. This intrinsic sympathomimetic activity (ISA) results in less pronounced reductions in resting heart rate and blood pressure compared to beta-blockers without ISA.

Atenolol, in contrast, is a pure beta-1 selective antagonist. It competitively blocks the beta-1 receptors, leading to a decrease in heart rate, myocardial contractility, and consequently, blood pressure, without any underlying stimulatory effect.

Experimental Protocols

The data presented in this guide are derived from randomized, double-blind, crossover, or parallel-group controlled clinical trials. A representative experimental design is outlined below.

Study Design: Acute and Long-Term Hemodynamic Study at Rest and During Exercise
  • Objective: To compare the antihypertensive effects of this compound and atenolol.

  • Participants: Patients with essential hypertension.

  • Methodology: A double-blind, crossover study design was implemented.

  • Treatment: Patients received either this compound (e.g., 300 mg/day) or atenolol (e.g., 150 mg/day) for a specified period (e.g., 10 months).

  • Hemodynamic Measurements:

    • Intra-arterial Blood Pressure: Measured at rest and during standardized bicycle exercise (e.g., 100W).

    • 24-Hour Ambulatory Blood Pressure Monitoring: Provided a continuous record of blood pressure throughout the day and night.

    • Cardiac Hemodynamics: Cardiac index, heart rate, and stroke index were measured using methods such as dye-dilution techniques.

    • Total Peripheral Resistance: Calculated from the mean arterial pressure and cardiac index.

  • Data Analysis: Statistical comparisons of the hemodynamic parameters between the this compound and atenolol treatment groups were performed.

Visualizing the Mechanisms and Workflow

To further illustrate the concepts discussed, the following diagrams are provided.

cluster_study Experimental Workflow PatientRecruitment Patient Recruitment (Essential Hypertension) Randomization Randomization PatientRecruitment->Randomization TreatmentA Treatment A (this compound) Randomization->TreatmentA TreatmentB Treatment B (Atenolol) Randomization->TreatmentB Washout Placebo Washout Crossover Crossover Washout->Crossover TreatmentA->Washout Measurements Hemodynamic Measurements (Rest, Exercise, 24h Ambulatory) TreatmentA->Measurements TreatmentB->Washout TreatmentB->Measurements Analysis Data Analysis Measurements->Analysis

Caption: A representative experimental workflow for a crossover clinical trial comparing this compound and atenolol.

cluster_pathway Beta-1 Adrenergic Receptor Signaling Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta1Receptor Beta-1 Adrenergic Receptor Catecholamines->Beta1Receptor Binds and Activates GProtein Gs Protein Beta1Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CardiacEffects Increased Heart Rate Increased Contractility PKA->CardiacEffects Phosphorylates channels leading to This compound This compound (Partial Agonist) This compound->Beta1Receptor Binds and Partially Activates Atenolol Atenolol (Antagonist) Atenolol->Beta1Receptor Binds and Blocks

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Epanolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

When handling Epanolol, the following personal protective equipment should be worn to minimize exposure and ensure personal safety.[1][2][3][4]

  • Eye Protection: Chemical safety goggles or glasses are required to protect against splashes or airborne particles.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the compound.

  • Body Protection: A standard laboratory coat must be worn to protect street clothing and skin from potential contamination.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended. Work should be conducted in a well-ventilated area, preferably within a fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₀H₂₃N₃O₄
Molar Mass 369.42 g/mol
CAS Number 86880-51-5

Operational Plan

Handling and Storage:

  • Engineering Controls: Handle this compound in a well-ventilated area. The use of a fume hood is recommended, especially when working with the powdered form, to minimize inhalation exposure.

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

This compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it should not be disposed of in regular trash or flushed down the drain, as this can pose risks to the environment.

  • Segregation: Non-hazardous pharmaceutical waste like this compound should be segregated from other laboratory waste.

  • Collection: Collect this compound waste in a designated, clearly labeled, and sealed container.

  • Disposal Method: The recommended method for disposal of non-hazardous pharmaceutical waste is incineration by a licensed waste disposal service. This ensures the complete destruction of the compound and prevents environmental contamination. Contact your institution's environmental health and safety department to arrange for proper disposal.

Experimental Spill Response Workflow

The following diagram outlines the procedural steps for responding to an this compound spill in the laboratory.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area Assess Assess the spill size and risk Alert->Assess Evacuate Evacuate the immediate area if necessary Assess->Evacuate Major Spill PPE Don appropriate PPE (gloves, goggles, lab coat) Assess->PPE Minor Spill Report Report the incident to the lab supervisor Evacuate->Report Contain Contain the spill with absorbent material PPE->Contain Clean Clean the affected area with a suitable solvent Contain->Clean Collect Collect all contaminated materials in a sealed bag Clean->Collect Dispose Dispose of waste as non-hazardous pharmaceutical waste Collect->Dispose Decontaminate Decontaminate reusable equipment Dispose->Decontaminate Decontaminate->Report Wash Wash hands thoroughly Report->Wash

Caption: Workflow for handling an this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epanolol
Reactant of Route 2
Reactant of Route 2
Epanolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.